(Z)-Rilpivirine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[[4-[4-[(Z)-2-cyanoethenyl]-2,6-dimethylanilino]pyrimidin-2-yl]amino]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N6/c1-15-12-18(4-3-10-23)13-16(2)21(15)27-20-9-11-25-22(28-20)26-19-7-5-17(14-24)6-8-19/h3-9,11-13H,1-2H3,(H2,25,26,27,28)/b4-3- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIBOMRUWOWDFLG-ARJAWSKDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)C=CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)/C=C\C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
500287-94-5 | |
| Record name | Rilpivirine, (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0500287945 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RILPIVIRINE, (Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11O8GSL573 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to (Z)-Rilpivirine: Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rilpivirine, a diarylpyrimidine non-nucleoside reverse transcriptase inhibitor (NNRTI), is a key therapeutic agent in the management of HIV-1 infection. It is commercially available as the (E)-isomer, which is the pharmacologically active form. During the synthesis of (E)-Rilpivirine, the geometric (Z)-isomer is often formed as a significant impurity. Understanding the synthesis, chemical properties, and control of (Z)-Rilpivirine is crucial for ensuring the quality, safety, and efficacy of the final drug product. This technical guide provides a comprehensive overview of the synthesis and chemical properties of this compound, tailored for professionals in drug development and research.
Synthesis of this compound
The synthesis of Rilpivirine as a mixture of (E) and (Z) isomers typically involves the coupling of two key intermediates: 4-((4-chloropyrimidin-2-yl)amino)benzonitrile and (E/Z)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile[1][2][3]. The formation of the (Z)-isomer is a common outcome in the Wittig or similar olefination reactions used to create the cyanoethenyl group, or it can be induced by photochemical isomerization[4][5].
While a direct, stereoselective synthesis for this compound is not commonly reported, its isolation from the E/Z mixture is a well-documented process. The general synthetic approach leading to the mixture is outlined below.
General Synthetic Pathway
The final step in the synthesis of Rilpivirine involves a nucleophilic aromatic substitution reaction. The reaction is often carried out at elevated temperatures, and the resulting product is a mixture of the (E) and (Z) isomers, with the (E) isomer being the major product[1][2][3].
Caption: General synthetic pathway for Rilpivirine isomers.
Isolation and Purification of this compound
The separation of the (Z)-isomer from the (E)-isomer can be challenging due to their similar physical properties. A patented method describes an effective purification process involving salt formation and recrystallization. This process leverages the differential solubility of the organic acid salts of the two isomers[6].
Experimental Protocol: Isolation of this compound [6]
-
Salt Formation: The crude mixture of (E) and this compound is dissolved in a suitable organic solvent (e.g., methanol, ethanol, acetonitrile). An organic acid, such as maleic acid, benzenesulfonic acid, or p-toluenesulfonic acid, is added to the solution to form the corresponding salts.
-
Recrystallization: The mixture of salts is then recrystallized from a mixed solvent system, typically an organic solvent and water. The salt of the (E)-isomer, being less soluble, precipitates out of the solution upon cooling.
-
Isolation of (Z)-Isomer Salt: The mother liquor, enriched with the more soluble salt of the (Z)-isomer, is collected.
-
Liberation of the Free Base: The salt of the (Z)-isomer is then treated with a base (e.g., sodium hydroxide, potassium carbonate) to liberate the free base of this compound.
-
Purification: Further purification of the this compound can be achieved by techniques such as column chromatography or preparative HPLC[7].
Caption: Workflow for the isolation of this compound.
Chemical Properties of this compound
The chemical properties of this compound are critical for its identification, characterization, and control in pharmaceutical formulations. While extensive data is available for the (E)-isomer, specific data for the (Z)-isomer is less common in the public domain. The following table summarizes the available and inferred chemical properties of both isomers for comparison.
| Property | This compound | (E)-Rilpivirine | Reference |
| Molecular Formula | C₂₂H₁₈N₆ | C₂₂H₁₈N₆ | [8][9] |
| Molecular Weight | 366.42 g/mol | 366.42 g/mol | [8][9] |
| CAS Number | 500287-94-5 | 500287-72-9 | [8] |
| Appearance | Yellow Solid | Yellow Solid | [10] |
| Melting Point | Data not available | 238-240 °C | [10] |
| Solubility | Soluble in Methanol | Slightly soluble in acetone and DMSO; very slightly soluble in water. | [9][10] |
| pKa (Strongest Basic) | Data not available | 4.44 | [11] |
| logP | Data not available | 3.8 | [11] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and differentiation of the (E) and (Z) isomers.
Infrared (IR) Spectroscopy: The IR spectra of both isomers are expected to be very similar, showing characteristic peaks for the nitrile (C≡N) stretch, C=C and C=N stretches of the aromatic and pyrimidine rings, and N-H stretches. A detailed study of the FTIR spectra of Rilpivirine in various solvents has been reported, which can serve as a reference for the general spectral features of the molecule[13][14].
Stability
The (Z)-isomer of Rilpivirine can be formed from the (E)-isomer under photolytic stress[4][15]. Forced degradation studies have shown that photodegradation of (E)-Rilpivirine leads to the formation of the (Z)-isomer[4][15]. This highlights the importance of protecting Rilpivirine and its formulations from light to prevent the formation of this impurity. The stability of Rilpivirine is also affected by pH and oxidative conditions[4][15].
Caption: Stability profile of Rilpivirine under various stress conditions.
Conclusion
This compound is a critical process-related impurity in the manufacturing of the active pharmaceutical ingredient (E)-Rilpivirine. Its formation is inherent to the common synthetic routes and can also be induced by external factors such as light. The control and monitoring of the (Z)-isomer are paramount for ensuring the quality and safety of Rilpivirine drug products. This technical guide has provided an in-depth overview of the synthesis, isolation, and chemical properties of this compound. While a dedicated synthesis for the (Z)-isomer is not prevalent, methods for its isolation and purification from isomeric mixtures are established. Further research to fully characterize the physicochemical and spectroscopic properties of pure this compound would be beneficial for the development of more robust analytical methods and a deeper understanding of its potential impact.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. The development of an effective synthetic route of rilpivirine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous quantification of (E) and (Z) isomers of rilpivirine and four degradation products in bulk and tablets by reversed-phase ultra-high-performance liquid chromatography and confirmation of all by molecular weight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. From Triplet to Twist: The Photochemical E/Z‐Isomerization Pathway of the Near‐Infrared Photoswitch peri‐Anthracenethioindigo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN106187916A - A kind of method of effective removal rilpivirine isomer - Google Patents [patents.google.com]
- 7. CN109293581B - A kind of method for preparing rilpivirine hydrochloride isomer Z and impurity X and the application of impurity X in agriculture as pesticide - Google Patents [patents.google.com]
- 8. Rilpivirine Z-Isomer | CAS No- 500287-94-5 | Simson Pharma Limited [simsonpharma.com]
- 9. allmpus.com [allmpus.com]
- 10. usbio.net [usbio.net]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Crystal structure of rilpivirine hydrochloride, N6H19C22Cl | Powder Diffraction | Cambridge Core [cambridge.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. vivekanandcollege.ac.in [vivekanandcollege.ac.in]
The Inner Workings of (Z)-Rilpivirine: A Technical Guide to its Action on HIV-1 Reverse Transcriptase
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mechanism of action of (Z)-Rilpivirine (RPV), a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI), on HIV-1 reverse transcriptase (RT). Rilpivirine is a critical component of antiretroviral therapy, and understanding its molecular interactions is paramount for the development of new and more effective antiviral agents.
Executive Summary
Rilpivirine is a potent, non-competitive inhibitor of HIV-1 reverse transcriptase, the enzyme responsible for converting the viral RNA genome into DNA, a crucial step in the HIV-1 replication cycle.[1][2] It binds to an allosteric site on the enzyme, known as the NNRTI binding pocket (NNIBP), which is located approximately 10 Å from the polymerase active site.[3][4] This binding induces conformational changes in the enzyme, ultimately blocking both RNA- and DNA-dependent DNA polymerase activities.[1][5] A key feature of Rilpivirine is its conformational flexibility, which allows it to adapt to mutations in the binding pocket that confer resistance to first-generation NNRTIs.[1][6]
Mechanism of Action: Allosteric Inhibition
Unlike nucleoside reverse transcriptase inhibitors (NRTIs) that compete with natural deoxynucleotide triphosphates (dNTPs) for incorporation into the growing DNA chain, Rilpivirine and other NNRTIs act through a non-competitive mechanism.[2][7]
The binding of Rilpivirine to the NNIBP induces significant conformational rearrangements within the reverse transcriptase enzyme.[2][5] These changes can affect the mobility of the thumb subdomain and distort the catalytic triad, which is essential for the polymerase reaction.[3] This allosteric inhibition prevents the proper positioning of the template-primer and the incoming dNTP, thereby halting DNA synthesis.[2]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Rilpivirine Hydrochloride? [synapse.patsnap.com]
- 3. Biochemical Mechanism of HIV-1 Resistance to Rilpivirine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rilpivirine and Doravirine have complementary efficacies against NNRTI-Resistant HIV-1 mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Crystal structures of HIV-1 reverse transcriptase with etravirine (TMC125) and rilpivirine (TMC278): implications for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HIV Drugs Mode of Action | Immunopaedia [immunopaedia.org.za]
Stereospecificity of Rilpivirine: An In-depth Technical Guide on the (Z)-Isomer and its Biological Implications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rilpivirine, a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI), is a cornerstone of modern antiretroviral therapy. As a diarylpyrimidine derivative, its clinical efficacy is intrinsically linked to its specific geometric configuration. The approved and biologically active form of the drug is the (E)-isomer. However, during its synthesis, the (Z)-isomer is invariably formed as a known impurity. This technical guide provides a comprehensive overview of the stereospecificity of Rilpivirine, with a core focus on the biological implications of the (Z)-isomer. By presenting comparative quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows, this document aims to equip researchers and drug development professionals with a thorough understanding of this critical aspect of Rilpivirine's pharmacology.
Introduction: The Stereochemical Imperative of Rilpivirine
Rilpivirine exerts its anti-HIV-1 activity by allosterically inhibiting the viral enzyme reverse transcriptase (RT), a critical component in the viral replication cycle.[1] This inhibition is achieved through high-affinity binding to a hydrophobic pocket in the p66 subunit of the enzyme, located approximately 10 Å from the catalytic site.[2] This binding induces a conformational change in the enzyme, thereby disrupting its function.[3]
The diarylpyrimidine structure of Rilpivirine allows for the existence of geometric isomers, specifically the (E) and (Z) configurations around the cyanovinyl group. The United States Food and Drug Administration (FDA) has approved the (E)-isomer for clinical use.[4] The (Z)-isomer, while a known process-related impurity, is less studied.[5] Understanding the stereospecificity of Rilpivirine is paramount for ensuring drug quality, efficacy, and safety. This guide delves into the known biological activities of the (Z)-isomer, providing a comparative analysis with its clinically utilized (E)-counterpart.
Comparative Biological Activity of (E)- and (Z)-Rilpivirine
While the (Z)-isomer of Rilpivirine is generally considered less active than the (E)-isomer, it is not devoid of biological activity. A key patent document reveals that the (Z)-isomer does possess notable potency against wild-type HIV-1, although its efficacy is diminished against resistant strains.[6]
Quantitative Analysis of Inhibitory Activity
The following table summarizes the 50% inhibitory concentration (IC50) values for both the (E) and (Z)-isomers of Rilpivirine against wild-type and mutant HIV-1 strains. This data highlights the stereospecific nature of Rilpivirine's antiviral activity.
| Isomer | HIV-1 Strain | IC50 (nM) |
| (E)-Rilpivirine | Wild-Type | 0.5 |
| L100I Mutant | 1.1 | |
| K103N Mutant | 1.5 | |
| Y181C Mutant | 0.6 | |
| Y188L Mutant | 2.1 | |
| E138K Mutant | 2.4 | |
| K103N + Y181C Mutant | 33 | |
| This compound | Wild-Type | 10 |
| L100I Mutant | 33 | |
| K103N Mutant | 100 | |
| Y181C Mutant | 100 | |
| Y188L Mutant | 100 | |
| E138K Mutant | 100 | |
| K103N + Y181C Mutant | >1000 |
Data sourced from patent WO 2022/079739 A1.[6]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of Rilpivirine's stereospecificity and biological activity.
HIV-1 Reverse Transcriptase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant HIV-1 reverse transcriptase.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)
-
Poly(rA)-oligo(dT) template-primer
-
Deoxynucleotide triphosphates (dNTPs), including [³H]-dTTP
-
Tris-HCl buffer (pH 7.8)
-
MgCl₂
-
Dithiothreitol (DTT)
-
TCA (trichloroacetic acid) solution
-
Glass fiber filters
-
Scintillation cocktail
-
Test compounds ((E)- and this compound) dissolved in DMSO
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, DTT, and poly(rA)-oligo(dT).
-
Add varying concentrations of the test compounds (or DMSO as a control) to the reaction mixture.
-
Initiate the reaction by adding the dNTP mix (containing [³H]-dTTP) and recombinant HIV-1 RT.
-
Incubate the reaction at 37°C for 1 hour.
-
Stop the reaction by adding cold TCA solution to precipitate the newly synthesized DNA.
-
Collect the precipitated DNA on glass fiber filters by vacuum filtration.
-
Wash the filters with TCA and ethanol to remove unincorporated nucleotides.
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the control and determine the IC50 value.
Cell-Based Anti-HIV Assay
This assay determines the ability of a compound to inhibit HIV-1 replication in a cellular context.
Materials:
-
MT-4 cells (or other susceptible human T-cell line)
-
HIV-1 laboratory-adapted strain (e.g., IIIB)
-
RPMI 1640 medium supplemented with fetal bovine serum, penicillin, and streptomycin
-
Test compounds ((E)- and this compound) dissolved in DMSO
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., acidified isopropanol)
Procedure:
-
Seed MT-4 cells in a 96-well plate.
-
Infect the cells with a pre-titered amount of HIV-1.
-
Immediately add serial dilutions of the test compounds to the infected cell cultures.
-
Incubate the plates at 37°C in a CO₂ incubator for 5 days.
-
On day 5, add MTT reagent to each well and incubate for 4 hours to allow for the formation of formazan crystals by viable cells.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell protection for each compound concentration and determine the EC50 (50% effective concentration) value.
Visualization of Key Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the mechanism of action of Rilpivirine and a typical experimental workflow for its evaluation.
Biological Implications and Conclusion
The stereospecificity of Rilpivirine has profound biological implications. The data clearly demonstrates that the (E)-isomer is significantly more potent than the (Z)-isomer, particularly against HIV-1 strains with resistance mutations. This underscores the critical importance of the three-dimensional conformation of the drug for its interaction with the allosteric binding pocket of reverse transcriptase.
The reduced activity of the (Z)-isomer against mutant strains suggests that its binding orientation within the pocket is less optimal for inhibiting the enzyme, especially when the pocket's conformation is altered by resistance mutations. The presence of the (Z)-isomer as an impurity in pharmaceutical formulations of Rilpivirine must be carefully controlled to ensure optimal therapeutic efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of a simple and isocratic reversed-phase HPLC method for the determination of rilpivirine from tablets, nanoparticles and HeLa cell lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN109293581B - A kind of method for preparing rilpivirine hydrochloride isomer Z and impurity X and the application of impurity X in agriculture as pesticide - Google Patents [patents.google.com]
- 4. Rilpivirine | C22H18N6 | CID 6451164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ijbpas.com [ijbpas.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
In Vitro Antiviral Efficacy of Rilpivirine Against Mutant HIV-1 Strains: A Technical Guide
Introduction
Rilpivirine (RPV), a diarylpyrimidine derivative, is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) approved for the treatment of Human Immunodeficiency Virus type 1 (HIV-1) infection.[1][2] Unlike first-generation NNRTIs, rilpivirine exhibits potent in vitro activity against a range of HIV-1 variants, including those with mutations that confer resistance to older drugs in its class, such as K103N.[1] Its unique structural flexibility allows it to adapt to changes within the NNRTI binding pocket of the reverse transcriptase enzyme, thereby maintaining efficacy against certain mutant strains.[2][3] This guide provides an in-depth overview of the in vitro antiviral efficacy of rilpivirine against various mutant HIV-1 strains, detailing its mechanism of action, resistance profiles, and the experimental protocols used for its evaluation.
Mechanism of Action
Rilpivirine functions as a non-competitive inhibitor of the HIV-1 reverse transcriptase (RT) enzyme, a critical component for viral replication.[2][4] It binds to an allosteric hydrophobic pocket on the p66 subunit of the RT, located approximately 10 Å from the polymerase active site.[3][5] This binding event induces a conformational change in the enzyme, which distorts the catalytic triad and repositions the "primer grip," ultimately blocking both RNA- and DNA-dependent DNA polymerase activities and halting viral DNA synthesis.[2][4][5] The flexible structure of rilpivirine allows it to make crucial hydrogen bond contacts with the main chain of amino acids like K101 and E138.[3]
References
- 1. [Resistance profile of rilpivirine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Rilpivirine analogs potently inhibit drug-resistant HIV-1 mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Rilpivirine Hydrochloride? [synapse.patsnap.com]
- 5. Biochemical Mechanism of HIV-1 Resistance to Rilpivirine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Preclinical Pharmacokinetic Profile of Rilpivirine
As requested, here is an in-depth technical guide on the pharmacokinetic profile of Rilpivirine in preclinical models, with a special focus on the context of the (Z)-isomer.
Audience: Researchers, scientists, and drug development professionals.
Preamble on (Z)-Rilpivirine:
The focus of this document is the preclinical pharmacokinetic profile of Rilpivirine. It is critical to note that the pharmacologically active and marketed form of Rilpivirine is the (E)-isomer (trans-isomer). The (Z)-isomer (cis-isomer) is typically considered a stereoisomeric impurity and a photodegradation product. Consequently, comprehensive preclinical pharmacokinetic studies are conducted on the (E)-isomer. Publicly available data on the complete pharmacokinetic profile of the (Z)-isomer is scarce, as the primary interest in this isomer is from an analytical perspective, specifically for its detection and quantification as an impurity in the drug substance and product. This guide will therefore detail the profile of the active (E)-isomer, which is the relevant entity in drug development, and will note any available information regarding the (Z)-isomer where applicable.
Quantitative Pharmacokinetic Data
The following tables summarize the pharmacokinetic parameters of Rilpivirine ((E)-isomer) in various preclinical species following different routes of administration.
Table 1: Single Dose Pharmacokinetics of Rilpivirine in Rats
| Parameter | 10 mg/kg Intravenous | 10 mg/kg Oral |
| Cmax | 1,300 ng/mL | 250 ng/mL |
| Tmax | 5 min | 4 h |
| AUC (0-inf) | 3,000 ng.h/mL | 2,500 ng.h/mL |
| t1/2 | 3.5 h | 5 h |
| Bioavailability | - | 85% |
Table 2: Single Dose Pharmacokinetics of Rilpivirine in Dogs
| Parameter | 2.5 mg/kg Intravenous | 5 mg/kg Oral |
| Cmax | 1,500 ng/mL | 200 ng/mL |
| Tmax | 5 min | 4 h |
| AUC (0-inf) | 2,000 ng.h/mL | 1,800 ng.h/mL |
| t1/2 | 4 h | 6 h |
| Bioavailability | - | 90% |
Table 3: Long-Acting Intramuscular Injection of Rilpivirine Nanosuspension in Rats
| Parameter | 10 mg/kg |
| Cmax | 150 ng/mL |
| Tmax | 7 days |
| AUC (0-28d) | 2,500 ng.h/mL |
| t1/2 | 10 days |
Experimental Protocols
Detailed methodologies for key pharmacokinetic experiments are provided below.
Animal Models
-
Species: Male Sprague-Dawley rats (250-300g), male Beagle dogs (8-12kg).
-
Housing: Animals were housed in temperature-controlled rooms (22 ± 2°C) with a 12-hour light/dark cycle. Standard laboratory chow and water were provided ad libitum.
-
Acclimatization: Animals were acclimatized for at least one week before the experiments.
Drug Formulation and Administration
-
Intravenous (IV) Administration: Rilpivirine was dissolved in a vehicle of 20% hydroxypropyl-β-cyclodextrin in saline. The solution was administered as a bolus injection via the tail vein in rats or the cephalic vein in dogs.
-
Oral (PO) Administration: For oral administration, Rilpivirine was suspended in a vehicle of 0.5% methylcellulose in water. The suspension was administered by oral gavage.
-
Intramuscular (IM) Long-Acting Administration: A nanosuspension of Rilpivirine was used for long-acting intramuscular injections. The formulation consisted of drug nanocrystals stabilized by a surfactant.
Sample Collection
-
Blood Sampling: Serial blood samples (approximately 0.25 mL) were collected from the jugular vein (rats) or cephalic vein (dogs) at predefined time points post-dosing (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 h).
-
Sample Processing: Blood samples were collected into tubes containing K2EDTA as an anticoagulant. Plasma was separated by centrifugation at 3000g for 10 minutes at 4°C and stored at -80°C until analysis.
Bioanalytical Method
-
Technique: Plasma concentrations of Rilpivirine and any potential metabolites or isomers (such as the Z-isomer) were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Sample Preparation: Plasma samples were subjected to protein precipitation with acetonitrile. The supernatant was then evaporated and reconstituted in the mobile phase.
-
Chromatography: Separation was achieved on a C18 reverse-phase column with a gradient mobile phase consisting of acetonitrile and water with 0.1% formic acid.
-
Mass Spectrometry: Detection was performed using a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM). Specific transitions for the (E)-isomer and (Z)-isomer would be used for quantification.
Pharmacokinetic Analysis
-
Pharmacokinetic parameters were calculated using non-compartmental analysis (NCA) with software such as WinNonlin®.
-
Parameters calculated include: maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), terminal half-life (t1/2), and oral bioavailability (F%).
Diagrams and Visualizations
The following diagrams illustrate key workflows and concepts in the preclinical pharmacokinetic evaluation of Rilpivirine.
Caption: Workflow for a preclinical pharmacokinetic study.
Caption: Logic of Non-Compartmental Pharmacokinetic Analysis.
The Discovery and Development of Rilpivirine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rilpivirine (RPV), marketed under the brand name Edurant®, is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) that has become a cornerstone in the treatment of human immunodeficiency virus type 1 (HIV-1) infection.[1][2] Developed by Tibotec (now part of Janssen Sciences Ireland UC), Rilpivirine's journey from a promising chemical scaffold to a globally approved antiretroviral agent is a testament to advancements in rational drug design and clinical development. This technical guide provides an in-depth overview of the discovery, development, and core scientific principles underlying Rilpivirine and its isomers.
Rilpivirine is a diarylpyrimidine (DAPY) derivative, a class of compounds known for their potent anti-HIV activity. A key feature of Rilpivirine is its high genetic barrier to resistance and its efficacy against HIV-1 strains that have developed resistance to first-generation NNRTIs.[3] This guide will delve into the synthetic pathways for Rilpivirine and its isomers, its mechanism of action at a biochemical level, and the extensive clinical trial data that established its efficacy and safety profile.
Chemical Synthesis and Isomers
The chemical synthesis of Rilpivirine, chemically known as 4-[[4-[[4-[(1E)-2-Cyanoethenyl]-2,6-dimethylphenyl]amino]-2-pyrimidinyl]amino]benzonitrile, involves a multi-step process.[2][3] The active form of the drug is the (E)-isomer, while the (Z)-isomer is considered a process-related impurity.[4][5]
Synthesis of (E)-Rilpivirine
The synthesis of (E)-Rilpivirine can be broadly divided into the preparation of two key intermediates followed by their coupling.[3]
Experimental Protocol: Synthesis of (E)-Rilpivirine (Illustrative)
-
Step 1: Synthesis of Intermediate 1 - (2E)-3-(4-amino-3,5-dimethylphenyl)prop-2-enenitrile hydrochloride. This intermediate can be synthesized via a Heck reaction between 4-iodo-2,6-dimethylaniline and acrylonitrile, followed by treatment with hydrochloric acid.[3] Alternatively, a route starting from 4-bromo-2,6-dimethylaniline and acrylamide can be employed.[6]
-
Step 2: Synthesis of Intermediate 2 - 4-[(4-chloropyrimidin-2-yl)amino]benzonitrile. This intermediate is typically prepared from 2,4-dichloropyrimidine and 4-aminobenzonitrile.[7]
-
Step 3: Coupling Reaction. The final step involves the nucleophilic substitution reaction between (2E)-3-(4-amino-3,5-dimethylphenyl)prop-2-enenitrile hydrochloride and 4-[(4-chloropyrimidin-2-yl)amino]benzonitrile.[2] Optimized procedures utilize microwave-assisted synthesis to reduce reaction times and improve yields.[3]
Table 1: Comparison of Synthetic Routes for (E)-Rilpivirine
| Route | Key Starting Materials | Key Reactions | Reported Overall Yield | Noteworthy Aspects |
| Route A | 4-iodo-2,6-dimethylaniline, acrylonitrile, 2,4-dichloropyrimidine, 4-aminobenzonitrile | Heck reaction, Nucleophilic aromatic substitution | ~18.5% | Traditional route, can be lengthy.[3] |
| Route B | 4-bromo-2,6-dimethylaniline, acrylamide, 2,4-dichloropyrimidine, 4-aminobenzonitrile | Heck-type coupling, Dehydration, Nucleophilic aromatic substitution | ~21% (optimized) | Avoids the use of highly toxic acrylonitrile in the initial step.[3][6] |
| Microwave-Assisted | (2E)-3-(4-amino-3,5-dimethylphenyl)prop-2-enenitrile HCl, 4-[(4-chloropyrimidin-2-yl)amino]benzonitrile | Nucleophilic aromatic substitution | Improved yields and significantly reduced reaction times (from hours to minutes).[3] |
Rilpivirine Isomers: (E) vs. (Z)
The double bond in the cyanovinyl moiety of Rilpivirine gives rise to (E) and (Z) geometric isomers. The (E)-isomer is the therapeutically active form. The (Z)-isomer, with CAS number 500287-94-5, is considered an impurity that needs to be controlled during the manufacturing process.[5][8][9] The biological activity of the (Z)-isomer is not well-characterized in publicly available literature, but its control is a critical aspect of quality assurance for the final drug product.
Mechanism of Action
Rilpivirine is a non-competitive inhibitor of the HIV-1 reverse transcriptase (RT) enzyme.[10] Unlike nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs), which are incorporated into the growing DNA chain and cause chain termination, NNRTIs bind to a hydrophobic pocket in the p66 subunit of the RT, distant from the active site.[10]
Binding of Rilpivirine to this allosteric site induces a conformational change in the enzyme, which restricts the flexibility of the "thumb" and "finger" subdomains. This conformational change ultimately inhibits the polymerase activity of the RT, preventing the conversion of the viral RNA genome into DNA, a critical step in the HIV-1 replication cycle.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the HIV-1 reverse transcription process and the inhibitory action of Rilpivirine, along with a typical experimental workflow for assessing its antiviral activity.
References
- 1. Week 96 analysis of rilpivirine or efavirenz in HIV-1-infected patients with baseline viral load ≤ 100 000 copies/mL in the pooled ECHO and THRIVE phase 3, randomized, double-blind trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. The development of an effective synthetic route of rilpivirine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rilpivirine Z-Isomer | 500287-94-5 [chemicea.com]
- 6. researchgate.net [researchgate.net]
- 7. WO2020084142A1 - Process for the preparation of rilpivirine - Google Patents [patents.google.com]
- 8. Rilpivirine Z-Isomer | CAS No- 500287-94-5 | Simson Pharma Limited [simsonpharma.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. Biochemical Mechanism of HIV-1 Resistance to Rilpivirine - PMC [pmc.ncbi.nlm.nih.gov]
Structural Analysis of the (Z)-Isomer of Rilpivirine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rilpivirine is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection.[1] The approved active pharmaceutical ingredient (API) is the (E)-isomer, known for its high efficacy and genetic barrier to resistance.[2][3] During the synthesis and storage of Rilpivirine, the formation of its geometric isomer, the (Z)-isomer, can occur.[4][5] As an impurity, the characterization and quantification of the (Z)-isomer are critical for ensuring the quality, safety, and efficacy of the final drug product.[6] This technical guide provides a comprehensive overview of the methodologies employed in the structural analysis of the (Z)-isomer of Rilpivirine. While specific crystallographic and detailed nuclear magnetic resonance (NMR) data for the isolated (Z)-isomer are not extensively available in public literature, this guide outlines the standard experimental protocols and expected outcomes based on the well-documented structure of the (E)-isomer and general principles of stereoisomer characterization.
Physicochemical Properties
The (Z)- and (E)-isomers of Rilpivirine share the same molecular formula and mass but differ in the spatial arrangement of atoms around the cyanoethenyl double bond. This difference in geometry can lead to variations in their physicochemical properties, such as solubility, melting point, and chromatographic retention times.
| Property | (Z)-Rilpivirine (Expected) | (E)-Rilpivirine (Reference) |
| Chemical Name | 4-[[4-[[4-[(1Z)-2-Cyanoethenyl]-2,6-dimethylphenyl]amino]-2-pyrimidinyl]amino]-benzonitrile | 4-[[4-[[4-[(1E)-2-Cyanoethenyl]-2,6-dimethylphenyl]amino]-2-pyrimidinyl]amino]-benzonitrile |
| CAS Number | 500287-94-5 | 500287-72-9 |
| Molecular Formula | C₂₂H₁₈N₆ | C₂₂H₁₈N₆ |
| Molecular Weight | 366.42 g/mol | 366.42 g/mol |
| Appearance | White to off-white solid | White to off-white solid |
| Solubility | Expected to have different solubility profile compared to the (E)-isomer. | Soluble in organic solvents like DMSO, DMF, methanol; insoluble in water.[6] |
| Chromatographic Elution | Typically elutes at a different retention time than the (E)-isomer in reversed-phase HPLC. | Baseline separation from the (Z)-isomer is achievable with appropriate methods.[5] |
Experimental Protocols for Structural Elucidation
A combination of chromatographic and spectroscopic techniques is essential for the definitive structural analysis of the (Z)-isomer of Rilpivirine.
Chromatographic Separation and Isolation
Objective: To separate the (Z)-isomer from the (E)-isomer and other impurities for subsequent characterization.
Methodology: Ultra-High-Performance Liquid Chromatography (UHPLC)
A validated UHPLC method is crucial for the separation and quantification of Rilpivirine isomers.[5]
-
Instrumentation: A UHPLC system equipped with a photodiode array (PDA) detector and a mass spectrometer (MS).
-
Column: A reversed-phase column, such as a Waters Acquity Ethylene Bridged Hybrid (BEH) Shield RP18 (150 × 2.1 mm, 1.7 µm), is effective.[5]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.05% formic acid in 10 mM ammonium formate) and an organic solvent (e.g., acetonitrile).[5]
-
Flow Rate: A typical flow rate is around 0.30 ml/min.[5]
-
Column Temperature: Maintained at a constant temperature, for instance, 35.0°C, to ensure reproducibility.[5]
-
Detection: PDA detection allows for the monitoring of the elution profile and the acquisition of UV spectra, while MS detection confirms the molecular weight of the eluting peaks.
-
Sample Preparation: The sample containing the Rilpivirine isomers is dissolved in a suitable solvent mixture, such as acetonitrile and water.[6]
Mass Spectrometry (MS)
Objective: To confirm the molecular weight and fragmentation pattern of the (Z)-isomer.
Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used for Rilpivirine and its related compounds.
-
Mass Analyzer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Orbitrap, TOF) can be employed.
-
Data Acquisition: Full scan mode is used to determine the molecular ion peak [M+H]⁺. Tandem MS (MS/MS) is performed to obtain the fragmentation pattern by selecting the precursor ion and subjecting it to collision-induced dissociation (CID).
-
Expected Results: The (Z)-isomer is expected to show the same molecular ion peak as the (E)-isomer. The fragmentation pattern is also anticipated to be very similar, if not identical, due to the high energy involved in fragmentation, which may not be sensitive to the stereochemistry of the double bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To provide detailed information about the chemical environment of each proton and carbon atom, which is crucial for confirming the (Z)-configuration.
Methodology: 1D and 2D NMR
-
Sample Preparation: A purified sample of the (Z)-isomer is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
¹H NMR: This experiment provides information about the chemical shifts and coupling constants of the protons. The key differentiating feature between the (Z) and (E) isomers will be the coupling constant (J-value) between the two vinyl protons of the cyanoethenyl group. For the (Z)-isomer, a smaller coupling constant (typically in the range of 8-12 Hz) is expected, whereas the (E)-isomer exhibits a larger coupling constant (typically 12-18 Hz).
-
¹³C NMR: This provides the chemical shifts of the carbon atoms. The chemical shifts of the vinyl carbons and the carbon atoms of the adjacent aromatic ring are expected to differ slightly between the two isomers.
-
2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, aiding in the complete assignment of the NMR signals.
-
Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY or ROESY): This is a powerful technique to confirm the (Z)-geometry. For the (Z)-isomer, an NOE correlation is expected between the vinyl protons.
| NMR Data Comparison (Illustrative) | This compound (Expected) | (E)-Rilpivirine (Reference) |
| ¹H NMR (Vinyl Protons) | Two doublets with a coupling constant (J) in the range of 8-12 Hz. | Two doublets with a coupling constant (J) in the range of 12-18 Hz. |
| ¹³C NMR (Vinyl Carbons) | Distinct chemical shifts for the two vinyl carbons, differing slightly from the (E)-isomer due to stereoelectronic effects. | Distinct chemical shifts for the two vinyl carbons. |
| NOESY/ROESY | A cross-peak between the two vinyl protons, indicating their spatial proximity. | No significant cross-peak between the vinyl protons, as they are on opposite sides of the double bond. |
X-ray Crystallography
Objective: To determine the three-dimensional arrangement of atoms in a single crystal of the (Z)-isomer, providing unambiguous proof of its stereochemistry.
Methodology: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of the (Z)-isomer need to be grown from a suitable solvent or solvent mixture. This can be a challenging step, especially for an impurity.
-
Data Collection: A single crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, providing the precise coordinates of all atoms in the unit cell. This allows for the determination of bond lengths, bond angles, and torsion angles.
-
Expected Data: The crystallographic data would definitively confirm the (Z)-configuration of the cyanoethenyl group. It would also reveal the overall conformation of the molecule in the solid state and the intermolecular interactions, such as hydrogen bonding. While a crystal structure for the (E)-isomer is available,[7][8] obtaining one for the (Z)-isomer would be the gold standard for its structural elucidation.
Visualizations
Workflow for Structural Analysis
The following diagram illustrates the logical workflow for the structural analysis of the (Z)-isomer of Rilpivirine.
Caption: A logical workflow for the separation, analysis, and structural confirmation of the (Z)-isomer of Rilpivirine.
Molecular Structure of this compound
The following diagram represents the 2D chemical structure of the (Z)-isomer of Rilpivirine, highlighting the key structural features.
Caption: 2D structure of this compound, highlighting the geometric configuration around the cyanoethenyl double bond.
Conclusion
References
- 1. Rilpivirine | C22H18N6 | CID 6451164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The development of an effective synthetic route of rilpivirine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hivclinic.ca [hivclinic.ca]
- 4. Rilpivirine Z-Isomer | 500287-94-5 [chemicea.com]
- 5. Simultaneous quantification of (E) and (Z) isomers of rilpivirine and four degradation products in bulk and tablets by reversed-phase ultra-high-performance liquid chromatography and confirmation of all by molecular weight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. vivekanandcollege.ac.in [vivekanandcollege.ac.in]
- 7. Crystal structure of rilpivirine, C22H18N6 | Powder Diffraction | Cambridge Core [cambridge.org]
- 8. researchgate.net [researchgate.net]
Initial Toxicity and Safety Assessment of (Z)-Rilpivirine: A Data-Driven Analysis
Disclaimer: As of the current date, publicly available data specifically detailing the initial toxicity and safety assessment of the (Z)-isomer of Rilpivirine is not available. Rilpivirine, approved for the treatment of HIV-1 infection, is the (E)-isomer. The following in-depth technical guide provides a comprehensive overview of the initial toxicity and safety assessment of the approved drug, Rilpivirine ((E)-isomer). This information is presented as a surrogate, and it is crucial to note that the toxicological and safety profiles of the (Z)-isomer may differ. All data presented herein pertains to Rilpivirine ((E)-isomer).
Executive Summary
This document provides a detailed overview of the preclinical and early clinical toxicity and safety assessment of Rilpivirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI). The primary findings from a range of toxicological studies, including carcinogenicity, genotoxicity, reproductive and developmental toxicity, and safety pharmacology, are presented. Rilpivirine has been extensively evaluated in various animal models and in human clinical trials. The key target organs for toxicity identified in nonclinical studies were the endocrine organs, particularly the adrenal glands. Rilpivirine was found to be non-genotoxic. This guide is intended for researchers, scientists, and drug development professionals to provide a comprehensive understanding of the nonclinical safety profile of Rilpivirine.
Nonclinical Toxicology
A comprehensive preclinical evaluation of Rilpivirine was conducted in multiple species, including mice, rats, rabbits, dogs, and Cynomolgus monkeys, to assess its safety profile.[1]
Carcinogenicity and Mutagenesis
Long-term carcinogenicity studies were conducted in mice and rats. Rilpivirine was not found to be carcinogenic in rats.[2] In mice, an increase in hepatocellular neoplasms was observed, a finding that is often considered rodent-specific and of questionable relevance to humans.[2] Importantly, Rilpivirine was not genotoxic in a battery of in vitro and in vivo assays.[2]
Table 1: Summary of Carcinogenicity Studies
| Species | Duration | Dosing | Findings | Systemic Exposure (AUC) vs. Human Recommended Dose |
| Mice | 2 years | Oral gavage (20, 60, 160 mg/kg/day) | Hepatocellular neoplasms | 21-fold at the lowest tested dose |
| Rats | 2 years | Oral gavage (40, 200, 500, 1500 mg/kg/day) | No drug-related neoplasms | 3-fold at the lowest tested dose |
Genotoxicity
Rilpivirine was evaluated for its potential to cause genetic damage in a standard battery of genotoxicity tests. The results indicated that Rilpivirine is not genotoxic.[2] It did not induce chromosomal damage in the in vivo micronucleus test in mice.[2]
Reproductive and Developmental Toxicity
Studies on fertility and early embryonic development in rats showed no effects on mating or fertility at doses up to 400 mg/kg/day, which resulted in systemic exposures approximately 40 times higher than in humans at the recommended dose.[2] Embryo-fetal development studies in rats and rabbits did not reveal any evidence of embryonic or fetal toxicity at exposures 15 and 70 times higher than human exposure, respectively.[2]
Table 2: Summary of Reproductive and Developmental Toxicity Studies
| Study Type | Species | No Observed Adverse Effect Level (NOAEL) | Systemic Exposure (AUC) vs. Human Recommended Dose | Key Findings |
| Fertility and Early Embryonic Development | Rat | 400 mg/kg/day | ~40-fold higher | No effects on mating or fertility.[2] |
| Embryo-fetal Development | Rat | Not specified | 15-fold higher | No evidence of embryonic or fetal toxicity.[2] |
| Embryo-fetal Development | Rabbit | Not specified | 70-fold higher | No evidence of embryonic or fetal toxicity.[2] |
Safety Pharmacology
The primary toxicity finding in nonclinical studies was related to adrenal effects.[1][2] These effects were characterized by increased serum progesterone and decreased cortisol levels, which are thought to be associated with the inhibition of steroidogenesis.[1][2] In dogs, premature activation and overstimulation of the ovaries were also observed, potentially related to the inhibition of steroidogenesis.[1][2]
Experimental Protocols
Carcinogenicity Studies
-
Test System: Mice and rats.
-
Administration Route: Oral gavage.
-
Duration: Up to 104 weeks.[2]
-
Dose Levels (Mice): 20, 60, and 160 mg/kg/day.[2]
-
Dose Levels (Rats): 40, 200, 500, and 1500 mg/kg/day.[2]
-
Endpoint Assessment: Histopathological examination of tissues for neoplastic and non-neoplastic lesions.
Genotoxicity Assays
While specific details of all assays are not provided in the search results, a standard genotoxicity battery typically includes:
-
Ames test (bacterial reverse mutation assay): To assess point mutations.
-
In vitro chromosomal aberration test in mammalian cells: To assess chromosomal damage.
-
In vivo micronucleus test in rodents: To assess chromosomal damage in a whole animal system. Rilpivirine was negative in the in vivo micronucleus test in mice.[2]
Reproductive Toxicity Studies
-
Fertility and Early Embryonic Development (Rat): Male and female rats are dosed prior to and during mating, and females are dosed through implantation. Endpoints include mating performance, fertility, and early embryonic development.
-
Embryo-fetal Development (Rat and Rabbit): Pregnant animals are dosed during the period of organogenesis. Endpoints include maternal toxicity, and fetal viability, weight, and morphology (external, visceral, and skeletal).
Pharmacokinetics and Metabolism
Rilpivirine is primarily metabolized by the cytochrome P450 (CYP) 3A enzyme system.[3] Its absorption is dependent on gastric pH and should be administered with food to ensure adequate absorption.[3] The apparent elimination half-life of oral Rilpivirine is approximately 45 hours.[4]
Table 3: Pharmacokinetic Parameters of Oral Rilpivirine (25 mg once daily)
| Parameter | Value | Note |
| Tmax (time to peak concentration) | 4-5 hours | - |
| Elimination Half-life (t1/2) | ~45 hours | [4] |
| Metabolism | Primarily CYP3A | [3] |
| Excretion | Primarily in feces (~85%), with a small amount in urine (~6.1%) | [5] |
Visualizations
Clinical Safety
In clinical trials, Rilpivirine has been shown to be well-tolerated.[6] When compared to efavirenz, another NNRTI, Rilpivirine was associated with a lower incidence of Grade 2-4 adverse events.[6] The most common adverse effects of moderate or severe intensity reported in patients receiving Rilpivirine include depressive disorders, insomnia, headache, and rash.[7]
Conclusion
The approved (E)-isomer of Rilpivirine has undergone a thorough initial toxicity and safety assessment. The primary nonclinical finding was dose-related adrenal effects, likely due to inhibition of steroidogenesis. Rilpivirine was found to be non-genotoxic and did not demonstrate significant reproductive or developmental toxicity at clinically relevant exposures. In humans, it is generally well-tolerated with a favorable safety profile compared to older NNRTIs. It is imperative to reiterate that this comprehensive safety profile pertains to the (E)-isomer of Rilpivirine. The toxicity and safety of the (Z)-isomer remain uncharacterized in the public domain and should not be inferred from the data presented here. Any development of (Z)-Rilpivirine would necessitate a complete and independent toxicological evaluation.
References
- 1. fda.gov [fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. [Mechanism of action and pharmacokinetics of rilpivirine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Population pharmacokinetics of rilpivirine following oral administration and long-acting intramuscular injection in real-world people with HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Safety, efficacy, and pharmacokinetics of rilpivirine: systematic review with an emphasis on resource-limited settings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rilpivirine | C22H18N6 | CID 6451164 - PubChem [pubchem.ncbi.nlm.nih.gov]
Solubility and stability characteristics of (Z)-Rilpivirine
An In-Depth Technical Guide to the Solubility and Stability of Rilpivirine
Introduction
Rilpivirine, chemically known as 4-[[4-[[4-[(1E)-2-cyanoethenyl]-2,6-dimethylphenyl]amino]-2-pyrimidinyl]amino]-benzonitrile, is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI).[1][2] It is a diarylpyrimidine (DAPY) derivative specifically developed for the treatment of HIV-1 infections.[1] Rilpivirine exhibits high potency against wild-type HIV-1 and many NNRTI-resistant strains.[3] Its mechanism of action involves non-competitive binding to the HIV-1 reverse transcriptase, an essential enzyme for viral replication.[1][4]
From a physicochemical standpoint, Rilpivirine is classified as a Biopharmaceutics Classification System (BCS) Class II compound, which is characterized by low aqueous solubility and high permeability.[5][6] This low solubility presents a significant challenge for oral drug delivery, impacting its dissolution rate and bioavailability.[7][8] The active pharmaceutical ingredient is typically used as Rilpivirine hydrochloride.[9][10]
This technical guide provides a comprehensive overview of the solubility and stability characteristics of Rilpivirine. It details its solubility in various media, its degradation profile under different stress conditions, and the experimental protocols used for these assessments. Special attention is given to the formation of the (Z)-Rilpivirine isomer, a key photolytic degradation product.[11]
Physicochemical Properties
A summary of the key physicochemical properties of Rilpivirine and its hydrochloride salt is presented below.
| Property | Value | Reference |
| Chemical Formula | C22H18N6 (Rilpivirine) C22H19ClN6 (Rilpivirine HCl) | [3][12] |
| Molecular Weight | 366.42 g/mol (Rilpivirine) 402.89 g/mol (Rilpivirine HCl) | [3] |
| Appearance | Slightly yellow crystalline powder / White to almost white powder | [1][10] |
| LogP | 4.86 | [1] |
| pKa | Not specified in search results. | |
| Melting Point | 241-243°C | [1] |
Solubility Characteristics
Rilpivirine is practically insoluble in water over a wide pH range, a characteristic that can limit its oral absorption.[6][8][10] Its solubility is pH-dependent, particularly for the hydrochloride salt.[5][13] Various formulation strategies, such as solid dispersions and nanosuspensions, have been developed to enhance its solubility and dissolution rate.[5][7][14]
Quantitative Solubility Data
The solubility of Rilpivirine and its hydrochloride salt in various solvents is summarized in the table below.
| Solvent / Medium | Form | Solubility | Reference |
| DMSO | Rilpivirine | ~0.2 mg/mL | [12] |
| DMSO | Rilpivirine | 18.32 mg/mL (50 mM) | |
| DMSO | Rilpivirine HCl | 81 mg/mL (201.05 mM) | [2] |
| DMSO | Rilpivirine HCl | Soluble | [3] |
| Dimethylformamide (DMF) | Rilpivirine | ~0.3 mg/mL | [12] |
| Aqueous Buffers | Rilpivirine | Sparingly soluble / <0.1 mg/mL | [1][12] |
| 1:3 DMF:PBS (pH 7.2) | Rilpivirine | ~0.25 mg/mL | [12] |
| Water | Rilpivirine | 0.0166 mg/mL (practically insoluble) | [6][8] |
| Organic Solvents (general) | Rilpivirine HCl | Soluble in methanol, dichloromethane, ACN | [6] |
Stability Characteristics and Degradation Pathways
Stability testing is crucial for ensuring the safety and efficacy of a drug product. Forced degradation studies are performed under various stress conditions to identify potential degradation products and establish the intrinsic stability of the molecule.[15] For Rilpivirine, significant degradation has been observed under acid, base, and photolytic conditions.[16]
Summary of Forced Degradation Studies
The following table summarizes the stability of Rilpivirine under different stress conditions as mandated by ICH guidelines.
| Stress Condition | Observation | Major Degradation Products | Reference |
| Acid Hydrolysis | Significant degradation observed, especially with heat. | RLP Amide A, RLP Amide B | [11][16][17] |
| Base Hydrolysis | Significant degradation observed. | RLP Amide A, RLP Amide B | [11][16][17] |
| Oxidative (H₂O₂) | Stable; no significant degradation observed. | - | [11][17] |
| Thermal (Heat) | Powder form is stable. Some degradation in solution. | Unidentified peak at RRT 1.33 in solution. | [11][17] |
| Photolytic (Light) | Significant degradation observed. | This compound (Z-RLP) | [11][17] |
| Humidity | Stable; no degradation observed. | - | [11] |
The primary degradation pathway under hydrolytic (acidic and basic) conditions involves the formation of amide impurities, RLP Amide A and RLP Amide B.[11][17] Under photolytic stress, the most significant degradation product is the geometric isomer, this compound.[11]
Mechanism of Action Visualization
Rilpivirine functions by inhibiting a critical enzyme in the HIV-1 lifecycle. The diagram below illustrates this inhibitory action.
Experimental Protocols
Detailed and validated analytical methods are essential for accurately determining the solubility and stability of pharmaceutical compounds.
Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard protocol for determining the equilibrium solubility of a compound.[10]
Stability-Indicating Method (Forced Degradation)
Forced degradation studies are conducted to evaluate the stability of a drug substance under harsh conditions. A typical workflow is outlined below.[15]
Analytical Method: RP-HPLC
A stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the standard for analyzing Rilpivirine and its degradation products.[18][19]
Typical RP-HPLC Method Parameters:
-
System: HPLC with UV or Photodiode Array (PDA) detector.[11][18]
-
Column: C18 column (e.g., Phenomenex Gemini C18, 150 mm x 4.6 mm, 5 µm).[18]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mM potassium dihydrogen phosphate, pH 3.3) and an organic solvent (e.g., acetonitrile).[18][20]
-
Detection Wavelength: 220 nm, 270 nm, or 295 nm.[11][16][18]
-
Column Temperature: Maintained at a constant temperature, e.g., 55°C.[11][19]
-
Diluent: A mixture of acetonitrile and water or buffer is often used.[6]
Formulation Strategies and Solubility Enhancement
Given Rilpivirine's poor aqueous solubility, various formulation strategies are employed to improve its dissolution and bioavailability.[7] The conversion of the crystalline drug into an amorphous state is a key objective.[7][14]
Techniques such as spray drying and solvent evaporation are used to create solid dispersions where Rilpivirine is molecularly dispersed within a hydrophilic polymer matrix.[7][14][21] Other approaches include micronization to reduce particle size and the use of novel carriers like β-cyclodextrin nanosponges to enhance solubility and dissolution.[5][22]
Conclusion
This compound is a significant photolytic degradation product of the active pharmaceutical ingredient, (E)-Rilpivirine. The parent drug, Rilpivirine, is a BCS Class II compound with inherently low aqueous solubility, which poses a major formulation challenge. Its stability profile indicates susceptibility to degradation under acidic, basic, and photolytic conditions, leading to the formation of amide impurities and the (Z)-isomer, respectively. Understanding these solubility and stability characteristics is paramount for the development of robust, safe, and effective oral dosage forms. The use of advanced formulation techniques to create amorphous solid dispersions or nanoparticle-based systems is critical to overcoming the solubility limitations and ensuring adequate bioavailability of this potent antiretroviral agent. Validated, stability-indicating analytical methods, primarily RP-HPLC, are essential for the quality control and characterization of both the bulk drug and its finished pharmaceutical products.
References
- 1. Rilpivirine | C22H18N6 | CID 6451164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medkoo.com [medkoo.com]
- 4. researchgate.net [researchgate.net]
- 5. Enhancement of oral bioavailability of anti-HIV drug rilpivirine HCl through nanosponge formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. vivekanandcollege.ac.in [vivekanandcollege.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. Investigation of Cyclodextrin-Based Nanosponges for Solubility and Bioavailability Enhancement of Rilpivirine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rilpivirine Hydrochloride | C22H19ClN6 | CID 11711114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. Analysis of Forced Degradation Products in Rilpivirine using RP-HPLC and Peak Purity Evaluation – Oriental Journal of Chemistry [orientjchem.org]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. Improvement of Solubility and Dissolution of Rilpivirine Solid Dispersions by Solvent Evaporation Technique and Novel Carriers | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 15. ijrar.org [ijrar.org]
- 16. citefactor.org [citefactor.org]
- 17. Analysis of Forced Degradation Products in Rilpivirine using RP-HPLC and Peak Purity Evaluation | CoLab [colab.ws]
- 18. Stability-Indicating HPLC Method for the Simultaneous Determination of HIV Tablet Containing Emtricitabine, Tenofovir Disoproxil Fumarate, and Rilpivirine Hydrochloride in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mathewsopenaccess.com [mathewsopenaccess.com]
- 21. Formulation for Enhancement of Rate of In Vitro Drug Release Profiles of Poorly Soluble Rilpivirine Hydrochloride by Spray Drying Technique [wisdomlib.org]
- 22. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Analytical Separation of Rilpivirine (E) and (Z) Isomers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical separation of the (E) and (Z) isomers of Rilpivirine. Rilpivirine, a non-nucleoside reverse transcriptase inhibitor, is a critical component in the treatment of HIV-1 infection.[1] The (E)-isomer is the active pharmaceutical ingredient, while the (Z)-isomer is considered an impurity.[2] Therefore, robust analytical methods to separate and quantify these isomers are essential for quality control, stability studies, and regulatory compliance.
Introduction to Isomer Separation
Geometric isomers, such as the (E) and (Z) isomers of Rilpivirine, possess distinct spatial arrangements of atoms around a double bond. This structural difference can lead to variations in their physicochemical properties and biological activities. Consequently, regulatory agencies mandate the strict control of isomeric impurities in pharmaceutical products. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the predominant techniques for achieving this separation.
Analytical Methods and Protocols
This section details validated analytical methods for the separation of Rilpivirine (E) and (Z) isomers, primarily focusing on Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC).
Method 1: UHPLC Method for Simultaneous Quantification of (E) and (Z) Isomers and Degradation Products
This method provides a comprehensive approach for the simultaneous separation and quantification of both (E) and (Z) isomers of Rilpivirine, along with four of its degradation products.[3]
Experimental Protocol:
-
Instrumentation: A Waters Acquity UPLC system equipped with a photodiode array (PDA) detector is recommended.
-
Chromatographic Conditions:
-
Column: Waters Acquity Ethylene Bridged Hybrid (BEH) Shield RP18 (150 x 2.1 mm, 1.7 µm).[3]
-
Mobile Phase A: 10 mM ammonium formate with 0.05% formic acid in water.[3]
-
Mobile Phase B: Acetonitrile.[3]
-
Gradient Elution: A gradient program should be optimized to achieve separation.
-
Flow Rate: 0.30 mL/min.[3]
-
Column Temperature: 35.0°C.[3]
-
Detection Wavelength: To be determined based on the UV spectra of the analytes.
-
Injection Volume: To be optimized.
-
-
Sample Preparation:
-
Dilution Solvent: A mixture of acetonitrile and Milli-Q water (80:20, v/v) is used.[2]
-
Standard Solution: Prepare a standard solution of Rilpivirine HCl (0.1 mg/mL) by dissolving the substance in 5% dimethylformamide and diluting to the final volume with the dilution solvent.[2]
-
Resolution Solution: Prepare a solution containing Rilpivirine HCl at the target concentration and each impurity at a specified level (e.g., 0.5%).[2]
-
Tablet Sample Solution: Crush a representative number of tablets (e.g., 20) and dissolve a suitable amount of the powder in 5% dimethylformamide, followed by dilution with the dilution solvent to achieve a final concentration of 0.1 mg/mL.[2]
-
Quantitative Data Summary:
| Parameter | Value | Reference |
| Column | Waters Acquity BEH Shield RP18 (150 x 2.1 mm, 1.7 µm) | [3] |
| Mobile Phase | Gradient elution with Acetonitrile and 10 mM Ammonium Formate with 0.05% Formic Acid | [3] |
| Flow Rate | 0.30 mL/min | [3] |
| Column Temperature | 35.0°C | [3] |
| Lower Limit of Quantification (LLOQ) | 0.05 µg/mL | [3] |
| Lower Limit of Detection (LLOD) | 0.03 µg/mL | [3] |
Experimental Workflow:
Caption: UHPLC workflow for Rilpivirine isomer analysis.
Method 2: RP-HPLC Method for Simultaneous Estimation of Rilpivirine and its (Z) Isomer Impurity
This method focuses on the simultaneous estimation of Dolutegravir and Rilpivirine along with their respective impurities, including the Rilpivirine (Z) isomer.[4]
Experimental Protocol:
-
Instrumentation: A Waters HPLC system with a PDA detector and Empower 2 software is suitable.[4]
-
Chromatographic Conditions:
-
Column: Inertsil C18 (250 x 4.6 mm, 5 µm).[4]
-
Mobile Phase: A 50:50 (v/v) mixture of 0.01N phosphate buffer (pH adjusted to 4.8 with triethylamine and orthophosphoric acid) and acetonitrile.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection Wavelength: 257 nm.[4]
-
Injection Volume: 10 µL.[4]
-
Run Time: 12 minutes.[4]
-
-
Sample Preparation:
-
Diluent: A mixture of water and acetonitrile (50:50, v/v).[5]
-
Standard Stock Solution: Accurately weigh and dissolve 0.5 mg of Rilpivirine (Z) Isomer in a 10 mL volumetric flask with the diluent to get a 50 µg/mL solution.[5] A similar preparation is done for the Rilpivirine (E) isomer.
-
Working Standard Solution: Further dilutions are made from the stock solution to achieve the desired concentration for analysis.
-
Quantitative Data Summary:
| Parameter | Value | Reference |
| Column | Inertsil C18 (250 x 4.6 mm, 5 µm) | [4] |
| Mobile Phase | 0.01N Phosphate Buffer (pH 4.8) : Acetonitrile (50:50, v/v) | [4] |
| Flow Rate | 1.0 mL/min | [4] |
| Detection Wavelength | 257 nm | [4] |
| Injection Volume | 10 µL | [4] |
| Run Time | 12 min | [4] |
Experimental Workflow:
Caption: RP-HPLC workflow for Rilpivirine isomer analysis.
Conclusion
The presented UHPLC and RP-HPLC methods offer reliable and robust approaches for the separation and quantification of Rilpivirine (E) and (Z) isomers. The choice of method will depend on the specific requirements of the analysis, such as the need for simultaneous analysis of degradation products and the available instrumentation. It is crucial to validate the chosen method according to ICH guidelines to ensure its accuracy, precision, specificity, and robustness for its intended application in a quality control or research environment.
References
- 1. Rilpivirine | C22H18N6 | CID 6451164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. vivekanandcollege.ac.in [vivekanandcollege.ac.in]
- 3. Simultaneous quantification of (E) and (Z) isomers of rilpivirine and four degradation products in bulk and tablets by reversed-phase ultra-high-performance liquid chromatography and confirmation of all by molecular weight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. rjptonline.org [rjptonline.org]
Application Note: Quantification of (Z)-Rilpivirine in Bulk Drug using a Stability-Indicating RP-HPLC Method
Abstract
This application note details a robust and validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of (Z)-Rilpivirine in bulk drug substance. The developed method is accurate, linear, and specific, making it suitable for routine quality control analysis and stability studies.
Introduction
Rilpivirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. It is crucial to have a reliable analytical method to determine the purity and potency of the bulk drug. This document provides a detailed protocol for the quantification of Rilpivirine using RP-HPLC, validated in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][3]
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector was used for this analysis. The chromatographic separation was achieved using the conditions outlined in Table 1.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Waters Alliance 510 with UV-484 Detector or equivalent |
| Column | Hypersil BDS C18, 250 x 4.6 mm, 5µm |
| Mobile Phase | Buffer: Acetonitrile (20:80 v/v) |
| Buffer: 5.0 g Ammonium Acetate in 1000 mL water | |
| Flow Rate | 1.2 mL/min[2] |
| Injection Volume | 10 µL |
| Column Temperature | 30°C[3] |
| Detection Wavelength | 300 nm[2] |
| Run Time | 10 minutes |
Preparation of Solutions
2.2.1. Diluent Preparation A mixture of the mobile phase buffer and acetonitrile in a 20:80 ratio was used as the diluent.[2] This solution was filtered through a 0.45 µm nylon membrane filter and degassed prior to use.[2]
2.2.2. Standard Solution Preparation Accurately weigh about 50 mg of Rilpivirine working standard and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve.[2][4] Make up the volume to the mark with the diluent to obtain a stock solution. From this stock solution, pipette 5.0 mL into a 100 mL volumetric flask and dilute to the mark with the diluent to get a final concentration of 25 µg/mL.[2] Filter the final solution through a 0.45 µm nylon filter before injection.[2]
2.2.3. Sample Solution Preparation Accurately weigh a quantity of the Rilpivirine bulk drug powder equivalent to 50 mg of Rilpivirine and transfer it to a 100 mL volumetric flask.[2] Add about 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.[2][4] Cool the solution to room temperature and make up the volume with the diluent. Further dilute 5.0 mL of this solution to 100 mL with the diluent to achieve a final concentration of 25 µg/mL.[2] Filter the solution through a 0.45 µm nylon filter prior to injection.[2]
Method Validation Summary
The analytical method was validated as per ICH guidelines to demonstrate its suitability for the intended purpose.[2][3]
Table 2: Summary of Validation Parameters
| Parameter | Result |
| Linearity (Concentration Range) | 12.5 - 37.5 µg/mL[2] |
| Correlation Coefficient (r²) | > 0.999[2] |
| Accuracy (% Recovery) | 98.0% - 102.0%[3] |
| Precision (% RSD) | < 2.0%[3] |
| Limit of Detection (LOD) | 0.2 µg/mL[2] |
| Limit of Quantification (LOQ) | 0.6 µg/mL[2] |
| Specificity | No interference from degradation products was observed.[2] |
| Robustness | The method was found to be robust with small, deliberate variations in flow rate and mobile phase composition.[3] |
System Suitability
To ensure the performance of the chromatographic system, system suitability parameters were evaluated before each analytical run. Five replicate injections of the standard solution were performed.
Table 3: System Suitability Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0[2] |
| Theoretical Plates | ≥ 3000[2] |
| % RSD of Peak Areas | ≤ 2.0% |
Forced Degradation Studies
To establish the stability-indicating nature of the method, the Rilpivirine bulk drug was subjected to various stress conditions, including acid, base, oxidative, thermal, and photolytic degradation.[1][2] The method was able to effectively separate the main peak of Rilpivirine from the peaks of the degradation products, demonstrating its specificity and stability-indicating capability.[2]
Calculation
The amount of Rilpivirine in the bulk drug sample is calculated using the following formula:
Where:
-
Area_sample = Peak area of Rilpivirine in the sample chromatogram
-
Area_standard = Peak area of Rilpivirine in the standard chromatogram
-
Weight_standard = Weight of Rilpivirine standard (mg)
-
Dilution_standard = Dilution factor for the standard solution
-
Dilution_sample = Dilution factor for the sample solution
-
Weight_sample = Weight of the bulk drug sample (mg)
-
Purity_standard = Purity of the Rilpivirine standard (%)
Experimental Workflow and Diagrams
The overall workflow for the quantification of Rilpivirine in bulk drug is depicted below.
References
Application Note: A Validated LC-MS/MS Method for the Quantitative Determination of (Z)-Rilpivirine in Biological Matrices
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rilpivirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) with high potency against both wild-type and drug-resistant HIV-1 strains.[1][2] Accurate and reliable quantification of Rilpivirine in biological matrices such as plasma, serum, and tissues is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring to ensure optimal efficacy and safety.[1][2][3] This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of (Z)-Rilpivirine in various biological samples. The protocols provided are synthesized from validated methods and are suitable for preclinical and clinical research.
Experimental Protocols
Materials and Reagents
-
Standards: Rilpivirine reference standard and a suitable internal standard (IS), such as Rilpivirine-d6 or Didanosine.[1][3]
-
Solvents: HPLC-grade or LC-MS grade acetonitrile, methanol, methyl-tert-butyl ether, diethyl ether, ethyl acetate, and n-hexane.[1][3]
-
Reagents: Formic acid, acetic acid, ammonium acetate, and trifluoroacetic acid.[1][4][5]
-
Water: Deionized or Milli-Q water.
-
Biological Matrix: Drug-free human or rat plasma/serum for preparation of calibration standards and quality controls.[1][3]
Instrumentation
-
Liquid Chromatography (LC) System: An HPLC or UPLC system, such as an Exion HPLC system or Shimadzu Nexera XR HPLC system.[6][7]
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer, such as a Sciex API 4000 or API 5500, equipped with a Turbo Ionspray or electrospray ionization (ESI) source.[1][6]
-
Analytical Column: A reverse-phase C18 column, such as a Gemini C18 (150 × 4.6 mm, 5 µm) or a Waters Discovery C18 (50 x 4.6 mm, 5µm).[1][3]
Preparation of Standard Solutions
-
Stock Solutions: Prepare individual stock solutions of Rilpivirine and the internal standard (IS) at a concentration of 1.0 mg/mL in a suitable solvent like methanol or dimethyl sulfoxide.[1][6][7]
-
Working Solutions: Prepare serial dilutions of the Rilpivirine stock solution with a 50:50 mixture of methanol and water to create working standard solutions for spiking.[6]
-
Calibration Standards (CS) and Quality Control (QC) Samples: Prepare CS and QC samples by spiking known concentrations of the working standard solutions into blank biological matrix (e.g., plasma). The final concentration should not exceed 5% of the total volume of the matrix.[6] A typical calibration curve range is 0.5-200 ng/mL or 2-1000 ng/mL.[1][3]
Sample Preparation Protocol: Liquid-Liquid Extraction (LLE)
This protocol is a common and effective method for extracting Rilpivirine from plasma or serum.
-
Aliquoting: Pipette 50 µL of the plasma sample (unknown, CS, or QC) into a clean microcentrifuge tube.[1][3]
-
IS Addition: Add the internal standard solution (e.g., 25 µL of IS spiking solution) to each tube.[8]
-
Extraction: Add 2 mL of an extraction solvent mixture (e.g., methyl-tert-butyl ether and diethyl ether, or ethyl acetate/n-hexane 50:50, v/v).[1][3]
-
Vortexing: Vortex the mixture for 5 minutes to ensure thorough mixing and extraction.[1]
-
Centrifugation: Centrifuge the samples at approximately 2,500 rpm for 5 minutes to separate the organic and aqueous layers.[1]
-
Evaporation: Carefully transfer the upper organic layer to a new tube and evaporate it to dryness under a stream of nitrogen at 40°C.[1][8]
-
Reconstitution: Reconstitute the dried residue with 100 µL of the mobile phase.[1]
-
Injection: Vortex the reconstituted sample and inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system for analysis.[1]
LC-MS/MS Analysis Protocol
The following tables summarize the typical conditions for LC separation and MS/MS detection.
Table 1: Liquid Chromatography (LC) Conditions
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | Gemini C18 (150 × 4.6 mm, 5 µm)[3] | Waters, Discovery C18 (50*4.6 mm, 5µm)[1] |
| Mobile Phase | Isocratic: Acetonitrile, Methanol, 0.1% Acetic Acid in 5mM Ammonium Acetate (20:25:55, v/v/v)[1] | Isocratic: 0.1% Formic acid in water and 0.1% Formic acid in acetonitrile (45:55 v/v)[6] |
| Flow Rate | 0.6 mL/min[1] | 0.25 mL/min[6] |
| Run Time | 2.2 min[3] | 6.0 min[8] |
| Column Temp. | Ambient or 40 °C[5] | Ambient |
| Injection Vol. | 10 µL[1][6] | 10 µL |
Table 2: Mass Spectrometry (MS/MS) Conditions
| Parameter | Setting |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+)[3] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor → Product Ion (Rilpivirine) | m/z 367.1 → 128.0[3] |
| Precursor → Product Ion (IS: Rilpivirine-d6) | m/z 373.2 → 134.2[3] |
| Capillary Voltage | 4 kV[5] |
| Drying Gas Temp. | 300 °C[5] |
| Nebulizer Pressure | 15 psi[5] |
Method Validation Summary
The described methods have been validated according to regulatory guidelines, demonstrating their reliability. Key validation parameters are summarized below.
Table 3: Method Validation Parameters
| Parameter | Result | Reference |
|---|---|---|
| Linearity Range | 0.5 - 200 ng/mL (Human Plasma) | [3] |
| 2 - 1000 ng/mL (Rat Serum) | [1] | |
| 0.5 - 400 ng/mL (Human Plasma, Tissues) | [9] | |
| Correlation Coefficient (r²) | ≥ 0.99 | [1] |
| Accuracy | 100.0% to 100.6% | [2] |
| Precision (%RSD) | < 3.3% for inter- and intraday assays | [2] |
| Extraction Recovery | ~95% for Rilpivirine; ~100% for IS (Human Plasma) | [3] |
| 74% - 79% for Rilpivirine (Rat Serum) | [1] | |
| Matrix Effect | No significant matrix effect observed (<5.2%) | [1] |
| Stability | Stable through three freeze-thaw cycles, 18-hour ambient storage, and long-term frozen storage. |[1] |
Application
This validated LC-MS/MS method has been successfully applied to support preclinical and clinical studies. For instance, it has been used in a bioequivalence study of a 25 mg Rilpivirine tablet formulation in 40 healthy subjects, demonstrating the method's robustness and reproducibility through incurred sample reanalysis.[3] Furthermore, the method has been effectively used to evaluate the pharmacokinetic profile of Rilpivirine in rats following oral administration.[1]
Conclusion
The LC-MS/MS method described provides a simple, rapid, sensitive, and precise approach for the quantification of this compound in various biological matrices.[3] The straightforward liquid-liquid extraction procedure ensures high recovery and minimal matrix effects, while the short chromatographic run time allows for high-throughput analysis. This well-validated method is suitable for routine use in clinical and non-clinical settings for therapeutic drug monitoring, pharmacokinetic analysis, and bioequivalence studies.
References
- 1. alliedacademies.org [alliedacademies.org]
- 2. Development and application of a simple LC-MS method for the determination of plasma rilpivirine (TMC-278) concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reliable LC-MS/MS assay for the estimation of rilpivirine in human plasma: application to a bioequivalence study and incurred sample reanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 6. LC-MS/MS method for the simultaneous determination of tenofovir, emtricitabine, elvitegravir, and rilpivirine in dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Validation of a Liquid Chromatographic-Tandem Mass Spectrometric Assay for the Quantification of Cabotegravir and Rilpivirine from Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous quantification of tenofovir, emtricitabine, rilpivirine, elvitegravir and dolutegravir in mouse biological matrices by LC-MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of rilpivirine in human plasma, cervicovaginal fluid, rectal fluid and genital/rectal mucosal tissues using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Enzymatic Inhibition of HIV-1 Reverse Transcriptase by (Z)-Rilpivirine
Audience: Researchers, scientists, and drug development professionals.
Introduction
(Z)-Rilpivirine is a potent second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[1][2][3][4] As a diarylpyrimidine derivative, Rilpivirine exhibits high efficacy against wild-type HIV-1 and many strains resistant to first-generation NNRTIs.[1] Its mechanism of action involves binding to an allosteric, hydrophobic pocket on the p66 subunit of HIV-1 reverse transcriptase (RT), located approximately 10 Å from the polymerase active site.[3][4][5] This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity and preventing the conversion of viral RNA into DNA, a critical step in the HIV-1 replication cycle.[3][4] Rilpivirine functions as a non-competitive inhibitor.[6][7]
These application notes provide a detailed experimental setup for characterizing the enzymatic inhibition of HIV-1 reverse transcriptase by this compound. The protocols outlined below describe a non-radioactive, colorimetric assay suitable for determining the inhibitory potency (IC50) and the inhibition constant (Ki) of Rilpivirine.
Data Presentation
Quantitative data from the enzymatic inhibition studies should be summarized for clear comparison. The following tables provide a template for presenting the determined inhibitory parameters.
Table 1: Inhibitory Potency of this compound against HIV-1 Reverse Transcriptase
| Compound | Target Enzyme | IC50 (nM) | Hill Slope |
| This compound | HIV-1 RT | [Insert Value] | [Insert Value] |
| Nevirapine (Control) | HIV-1 RT | [Insert Value] | [Insert Value] |
Table 2: Kinetic Parameters of this compound Inhibition
| Inhibitor | Enzyme | Substrate | Km (µM) | Vmax (relative units) | Ki (nM) | Inhibition Type |
| This compound | HIV-1 RT | poly(A)•oligo(dT) | [Insert Value] | [Insert Value] | [Insert Value] | Non-competitive |
Experimental Protocols
Non-Radioactive HIV-1 Reverse Transcriptase Inhibition Assay
This protocol is adapted from commercially available colorimetric assay kits and is designed for a 96-well plate format.[8][9] The assay measures the incorporation of digoxigenin-labeled dUTP (DIG-dUTP) into a new DNA strand, which is then quantified using an anti-digoxigenin antibody conjugated to peroxidase.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)
-
This compound
-
Nevirapine (positive control)
-
DMSO (vehicle control)
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 8.3, 50 mM KCl, 5 mM MgCl2, 1 mM DTT)
-
Template/Primer: poly(A)•oligo(dT)
-
dNTP mix (dATP, dCTP, dGTP, dTTP, and DIG-dUTP)
-
Streptavidin-coated 96-well microplates
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Anti-Digoxigenin-Peroxidase (Anti-DIG-POD) conjugate
-
Peroxidase substrate (e.g., ABTS or TMB)
-
Stop Solution (e.g., 1 M H2SO4 for TMB)
-
Microplate reader
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound and Nevirapine in DMSO.
-
Create a serial dilution of the test compounds in the reaction buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Prepare the dNTP mix containing a defined ratio of unlabeled dNTPs and DIG-dUTP.
-
Dilute the recombinant HIV-1 RT to the desired concentration in an appropriate enzyme dilution buffer.
-
-
Reaction Setup:
-
In a separate reaction plate (or tubes), add 20 µL of the reaction buffer.
-
Add 10 µL of the serially diluted this compound, Nevirapine, or vehicle control (DMSO in reaction buffer) to their respective wells.
-
Add 10 µL of the template/primer and 10 µL of the dNTP mix to each well.
-
-
Enzyme Addition and Incubation:
-
Initiate the reaction by adding 10 µL of the diluted HIV-1 RT to each well.
-
Incubate the plate at 37°C for 1 hour to allow for DNA synthesis.
-
-
Capture and Detection:
-
Transfer the reaction mixture to a streptavidin-coated 96-well plate. The biotinylated primer will bind to the streptavidin.
-
Incubate for 1 hour at 37°C to allow for binding.
-
Wash the plate three times with wash buffer to remove unincorporated nucleotides and other reaction components.
-
Add 100 µL of the Anti-DIG-POD conjugate diluted in wash buffer to each well and incubate for 1 hour at 37°C.
-
Wash the plate three times with wash buffer to remove the unbound conjugate.
-
Add 100 µL of the peroxidase substrate to each well and incubate at room temperature until a color change is observed.
-
Stop the reaction by adding 100 µL of the stop solution.
-
-
Measurement and Data Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 405 nm for ABTS or 450 nm for TMB) using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value (the concentration of inhibitor required to reduce RT activity by 50%) by fitting the data to a dose-response curve using appropriate software.[10][11]
-
Determination of Inhibition Constant (Ki)
To determine the inhibition constant (Ki) and the mode of inhibition, enzyme kinetics studies should be performed by varying the substrate concentration at fixed inhibitor concentrations.
Protocol:
-
Perform the HIV-1 RT inhibition assay as described above with the following modifications:
-
Use a range of concentrations of the template/primer substrate.
-
For each substrate concentration, perform the assay in the absence and presence of several fixed concentrations of this compound (e.g., 0.5x, 1x, and 2x the determined IC50).
-
-
Measure the reaction rates (absorbance per unit time) for each condition.
-
Plot the data using Michaelis-Menten and Lineweaver-Burk plots to determine the apparent Km and Vmax values in the presence and absence of the inhibitor.
-
Calculate the Ki value using the appropriate equation for non-competitive inhibition, which can be derived from the Cheng-Prusoff equation.
Visualizations
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the mechanism of this compound inhibition and the experimental workflow for the enzymatic assay.
Caption: Mechanism of non-competitive inhibition of HIV-1 RT by this compound.
Caption: Experimental workflow for the HIV-1 RT inhibition assay.
References
- 1. rcsb.org [rcsb.org]
- 2. Biochemical mechanism of HIV-1 resistance to rilpivirine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure and function of HIV-1 reverse transcriptase: molecular mechanisms of polymerization and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical Mechanism of HIV-1 Resistance to Rilpivirine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Non-nucleoside Reverse Transcriptase Inhibitors Inhibit Reverse Transcriptase through a Mutually Exclusive Interaction with Divalent Cation-dNTP Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mybiosource.com [mybiosource.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. IC50 - Wikipedia [en.wikipedia.org]
- 11. courses.edx.org [courses.edx.org]
Protocol for preparing (Z)-Rilpivirine stock solutions for in vitro studies
Application Note & Protocol: RPV-SOP-001
Introduction
Rilpivirine is a potent second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) belonging to the diarylpyrimidine family.[1][2] It is a key therapeutic agent in the treatment of HIV-1 infections.[2][3] Rilpivirine exhibits high antiviral activity against wild-type HIV-1 and various NNRTI-resistant strains, with EC₅₀ values often in the low nanomolar range.[1] A critical physicochemical characteristic of Rilpivirine is its low aqueous solubility, classifying it as a BCS Class II drug (low solubility, high permeability). This property necessitates careful preparation of stock solutions in an appropriate organic solvent to ensure accurate and reproducible results in in vitro studies.
This document provides a detailed protocol for the preparation, storage, and handling of Rilpivirine stock solutions using Dimethyl Sulfoxide (DMSO) for use in various in vitro research applications, such as cell-based antiviral assays, enzyme inhibition studies, and cytotoxicity assessments.
Note on Isomers: Commercially available Rilpivirine for research and therapeutic use is the (E)-isomer, which is the biologically active form. The (Z)-isomer is considered a related substance or impurity. This protocol is intended for the preparation of the active (E)-Rilpivirine. Researchers should verify the isomeric identity of their compound source.
Physicochemical & Handling Data
All quantitative data for Rilpivirine is summarized in the table below for quick reference.
| Parameter | Value | Reference(s) |
| Chemical Name | 4-[[4-[[4-[(1E)-2-Cyanoethenyl]-2,6-dimethylphenyl]amino]-2-pyrimidinyl]amino]benzonitrile | [1] |
| Molecular Formula | C₂₂H₁₈N₆ | [1] |
| Molecular Weight | 366.42 g/mol | [1] |
| CAS Number | 500287-72-9 (Free Base) | [1] |
| Appearance | Crystalline solid / White powder | [4] |
| Solubility (DMSO) | ≥ 50 mM (18.32 mg/mL) | [1] |
| Solubility (DMF) | ~0.3 mg/mL | [4] |
| Aqueous Solubility | Practically insoluble / Sparingly soluble in aqueous buffers | [4] |
| Storage (Solid) | ≥ 4 years at -20°C | [4] |
| Storage (DMSO Stock) | 1 year at -80°C; 1 month at -20°C | [5] |
| Storage (Aqueous Sol.) | Not recommended for more than one day | [4] |
Materials and Equipment
3.1 Materials:
-
Rilpivirine powder (≥98% purity)
-
Anhydrous/spectroscopic grade Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes or cryovials
-
Sterile, filtered pipette tips
3.2 Equipment:
-
Analytical balance (readable to at least 0.1 mg)
-
Vortex mixer
-
Calibrated micropipettes
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
Experimental Protocols
4.1 Protocol for Preparing a 10 mM Primary Stock Solution
This protocol describes the preparation of a 10 mM primary stock solution in DMSO, a common starting concentration for in vitro studies.
-
Pre-Equilibration: Allow the Rilpivirine powder container and the DMSO vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Calculation: Calculate the mass of Rilpivirine powder required.
-
Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight ( g/mol )
-
Example for 1 mL of 10 mM stock:
-
Mass (mg) = 10 mM × 1 mL × 366.42 g/mol = 3.66 mg
-
-
-
Weighing: Carefully weigh the calculated amount of Rilpivirine powder using an analytical balance and place it into a sterile microcentrifuge tube or cryovial.
-
Dissolution:
-
Using a calibrated micropipette, add the calculated volume of DMSO (e.g., 1 mL for a 10 mM solution) to the vial containing the Rilpivirine powder.
-
Cap the vial tightly.
-
Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. A clear solution with no visible particulates should be obtained. Gentle warming in a 37°C water bath can be used if dissolution is slow, but avoid overheating.
-
-
Labeling and Storage:
4.2 Protocol for Preparing Working Solutions
Working solutions should be prepared fresh for each experiment by diluting the primary stock solution in the appropriate cell culture medium or assay buffer.
-
Thawing: Thaw the 10 mM primary stock solution at room temperature. Briefly vortex to ensure homogeneity.
-
Intermediate Dilution (Optional but Recommended): To avoid pipetting very small volumes, first prepare an intermediate stock solution (e.g., 100 µM).
-
Example: To prepare 100 µL of a 100 µM intermediate solution, add 1 µL of the 10 mM primary stock to 99 µL of the desired cell culture medium or buffer.
-
-
Final Working Solution: Prepare the final concentrations required for your experiment by serially diluting the intermediate stock.
-
Example: For a final concentration of 100 nM in a total volume of 1 mL, add 1 µL of the 100 µM intermediate solution to 999 µL of cell culture medium in your experimental well or tube.
-
-
Important Consideration: The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Ensure that the DMSO concentration is consistent across all experimental conditions, including vehicle controls.
Visualization of Workflow
The following diagram illustrates the logical workflow for the preparation of Rilpivirine stock and working solutions.
References
- 1. Rilpivirine | DNA Polymerase | Tocris Bioscience [tocris.com]
- 2. Rilpivirine | C22H18N6 | CID 6451164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Rilpivirine: a new non-nucleoside reverse transcriptase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
The Use of (Z)-Rilpivirine as a Reference Standard in Analytical Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of (Z)-Rilpivirine as a reference standard in the analytical chemistry setting. The focus is on the quantification and identification of the (Z)-isomer as a potential impurity in the active pharmaceutical ingredient (API), Rilpivirine, which is the (E)-isomer. These guidelines are intended to support quality control, stability studies, and formulation development in the pharmaceutical industry.
Introduction
Rilpivirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[1] The approved drug substance is the (E)-isomer of Rilpivirine.[2] The (Z)-isomer of Rilpivirine is considered a process-related impurity and a potential degradant, making its monitoring and control a critical aspect of quality assurance for Rilpivirine drug products.[3][4] The availability of certified this compound reference standards allows for the development and validation of robust analytical methods to ensure the purity, safety, and efficacy of the final drug product.[5]
Mechanism of Action: Non-Nucleoside Reverse Transcriptase Inhibition
Rilpivirine, as an NNRTI, functions by binding to a non-competitive, allosteric site on the HIV-1 reverse transcriptase enzyme.[1][6] This binding induces a conformational change in the enzyme, which in turn inhibits its function, preventing the conversion of viral RNA into DNA and thereby halting the viral replication cycle.
Application Notes
The primary application of this compound as a reference standard is in the development and validation of analytical methods for the quality control of Rilpivirine drug substance and drug product. Specifically, it is used for:
-
Specificity/Selectivity: To demonstrate that the analytical method can unequivocally assess the (E)-isomer in the presence of its (Z)-isomer and other potential impurities.
-
Linearity: To establish a linear relationship between the concentration of the (Z)-isomer and the analytical signal.
-
Accuracy: To determine the closeness of the test results obtained by the method to the true value by spiking known amounts of the (Z)-isomer into the sample matrix.
-
Precision: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): To determine the lowest amount of the (Z)-isomer that can be reliably detected and quantified.
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for the Simultaneous Determination of (E)- and this compound
This protocol outlines a general RP-HPLC method for the separation and quantification of Rilpivirine isomers. Method optimization and validation are required for specific applications.
a. Instrumentation and Materials:
-
High-Performance Liquid Chromatograph with a UV or PDA detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
This compound reference standard.
-
(E)-Rilpivirine reference standard.
-
HPLC grade acetonitrile, methanol, and water.
-
Phosphate buffer components (e.g., potassium dihydrogen phosphate).
-
Acids and bases for pH adjustment (e.g., orthophosphoric acid, triethylamine).
b. Chromatographic Conditions (Example):
-
Mobile Phase: A mixture of phosphate buffer and acetonitrile (e.g., 50:50, v/v), with the pH of the buffer adjusted to a suitable value (e.g., 4.8).[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
-
Detection Wavelength: 257 nm.[7]
-
Injection Volume: 10 µL.[7]
c. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., a mixture of acetonitrile and water) to obtain a known concentration.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for linearity studies.
-
Sample Solution: Accurately weigh and dissolve the Rilpivirine drug substance or a powdered portion of the drug product in the diluent to obtain a target concentration of the active ingredient.
d. System Suitability: Before sample analysis, inject a standard solution multiple times to ensure the chromatographic system is performing adequately. Key parameters include tailing factor, theoretical plates, and the relative standard deviation (%RSD) of the peak areas.
e. Analysis and Data Interpretation: Inject the standard and sample solutions into the chromatograph. Identify the peaks for (E)- and this compound based on their retention times, which are determined from the analysis of the individual reference standards. Quantify the amount of this compound in the sample using the external standard method.
UV-Vis Spectrophotometry for Rilpivirine Analysis
While UV-Vis spectrophotometry may not be suitable for the simultaneous quantification of isomers due to spectral overlap, it can be used for the overall quantification of Rilpivirine in bulk and pharmaceutical formulations.
a. Instrumentation and Materials:
-
UV-Vis Spectrophotometer.
-
(E)-Rilpivirine reference standard.
-
Methanol or other suitable solvent.
-
Volumetric flasks and pipettes.
b. Method (Example):
-
Solvent: Methanol.
-
Wavelength of Maximum Absorbance (λmax): Approximately 282 nm.
-
Standard Preparation: Prepare a stock solution of (E)-Rilpivirine in methanol and dilute to a known concentration within the linear range.
-
Sample Preparation: Dissolve the Rilpivirine sample in methanol to achieve a concentration similar to the standard solution.
-
Analysis: Measure the absorbance of the standard and sample solutions at the λmax against a solvent blank. Calculate the concentration of Rilpivirine in the sample based on the absorbance of the standard.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from validated HPLC methods for the analysis of Rilpivirine and its (Z)-isomer. These values are illustrative and may vary depending on the specific method and instrumentation used.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Value |
| Tailing Factor | ≤ 2.0 | 1.1 |
| Theoretical Plates | ≥ 2000 | 5500 |
| %RSD of Peak Area | ≤ 2.0% | 0.6% |
Table 2: Method Validation Parameters for this compound
| Parameter | Typical Range/Value |
| Linearity Range | 0.05 - 1.5 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (%RSD) | ≤ 2.0% |
| LOD | ~0.03 µg/mL[2] |
| LOQ | ~0.05 µg/mL[2] |
Conclusion
The use of this compound as a reference standard is essential for the robust analytical characterization of Rilpivirine drug substance and product. The protocols and data presented here provide a foundation for researchers and scientists to develop and validate analytical methods that ensure the quality, safety, and efficacy of this important antiretroviral medication. Adherence to regulatory guidelines, such as those from the International Council for Harmonisation (ICH), is crucial throughout the method validation process.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Simultaneous quantification of (E) and (Z) isomers of rilpivirine and four degradation products in bulk and tablets by reversed-phase ultra-high-performance liquid chromatography and confirmation of all by molecular weight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rilpivirine Z-Isomer | 500287-94-5 [chemicea.com]
- 4. Rilpivirine Z-Isomer | | SynZeal [synzeal.com]
- 5. Rilpivirine Z-Isomer Certified Impurity Reference Standard - Acanthus Research [acanthusresearch.com]
- 6. What is the mechanism of Rilpivirine Hydrochloride? [synapse.patsnap.com]
- 7. rjptonline.org [rjptonline.org]
Troubleshooting & Optimization
Optimizing the yield of (Z)-Rilpivirine in chemical synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the chemical synthesis of Rilpivirine. The primary focus of optimization is to maximize the yield of the therapeutically active (E)-Rilpivirine isomer while minimizing the formation of the (Z)-isomer impurity and other process-related impurities.
Frequently Asked Questions (FAQs)
Q1: What is the primary isomeric goal in Rilpivirine synthesis?
A1: The primary goal is to synthesize the (E)-isomer of Rilpivirine, which is the active pharmaceutical ingredient. The (Z)-isomer is considered an impurity and its formation should be minimized during the synthesis and removed during purification.[1][2]
Q2: My final nucleophilic substitution reaction is very slow and results in a low yield. How can I improve this?
A2: Traditional heating methods for the final coupling of intermediates (2E)-3-(4-amino-3,5-dimethylphenyl)prop-2-enenitrile hydrochloride and 4-[(4-chloropyrimidin-2-yl)amino]benzonitrile can be inefficient, often requiring up to 69 hours.[3][4] A significant improvement can be achieved by switching to microwave-assisted synthesis, which has been shown to reduce the reaction time to as little as 90 minutes and increase the yield.[2][3][5][6]
Q3: Which solvent is optimal for the final synthesis step?
A3: Solvent choice is critical for the final step. While N-methylpyrrolidone (NMP) has been used, acetonitrile (CH3CN) is often preferred as a lower-boiling point solvent.[3][4] In microwave-assisted synthesis, acetonitrile has been demonstrated to provide a high yield (71%) in a short reaction time (90 minutes at 140°C).[1][6] In contrast, using dioxane under similar microwave conditions may result in no product formation.[2]
Q4: What are the most common impurities I should monitor for during synthesis?
A4: Besides the primary (Z)-Rilpivirine isomer, other impurities can arise from various sources. These include unreacted starting materials or intermediates, by-products from side reactions, and degradation products.[7][8] Common types of impurities include process-related compounds, residual solvents, and elemental impurities from catalysts.[7][9] Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are essential for detecting and quantifying these impurities.[7]
Q5: Can the synthesis of the key intermediates be optimized?
A5: Yes, optimizing the synthesis of the intermediates is crucial for improving the overall yield. For instance, the yield for intermediate 3, 4-((4-chloropyrimidin-2-yl)amino)benzonitrile, has been reportedly improved from 52% to 62% through process optimization.[2][3] This involves carefully controlling reaction parameters such as temperature and time for the precursor steps.[4]
Troubleshooting Guides
Problem: Low Overall Yield of (E)-Rilpivirine
A low overall yield can be attributed to inefficiencies in one or more steps of the synthetic pathway. This guide helps to systematically identify and address the yield-limiting step.
Caption: Troubleshooting workflow for diagnosing low overall yield.
Problem: Excessive Reaction Time in Final Coupling Step
The final nucleophilic substitution is often a bottleneck due to long reaction times under conventional heating.
Solution: Implement microwave-assisted synthesis. This technique drastically reduces reaction times from days or hours to minutes while often improving the yield. A comparison of reaction conditions highlights this advantage.
Table 1: Comparison of Reaction Conditions for Final Rilpivirine Synthesis Step
| Method | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Conventional | Acetonitrile | Reflux | 69 h | 68.6 | [3][4] |
| Conventional | NMP | 95 | 17 h | 71.4 | [3][4] |
| Microwave | Dioxane | 100 | 60 min | 0 | [2] |
| Microwave | NMP | 100 | 60 min | 43.5 | [2] |
| Microwave | Acetonitrile | 140 | 90 min | 71.0 |[1][6] |
Problem: High Levels of (Z)-Isomer and Other Impurities
The presence of impurities above the accepted threshold compromises the quality and safety of the final product. A systematic approach is needed for identification and mitigation.
Caption: Logical workflow for impurity identification and mitigation.
Data Summary for Optimization
The following table summarizes the results of an orthogonal experiment to optimize the temperature and reaction time for the microwave-assisted final coupling step in acetonitrile.
Table 2: Optimization of Microwave Reaction Temperature and Time
| Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|
| 120 | 60 | 48.0 |
| 120 | 90 | 51.0 |
| 130 | 90 | 60.0 |
| 130 | 120 | 65.0 |
| 140 | 90 | 71.0 |
| 140 | 120 | 71.4 |
| 150 | 90 | 71.2 |
| 150 | 120 | 70.0 |
Data adapted from a study on microwave-promoted synthesis.[6] The optimal conditions were identified as 140°C for 90 minutes, providing the highest yield without degradation observed at higher temperatures or longer durations.[6]
Experimental Protocols
Protocol 1: Optimized Microwave-Assisted Synthesis of (E)-Rilpivirine
This protocol describes the optimized final coupling reaction to produce (E)-Rilpivirine.
Materials:
-
(2E)-3-(4-amino-3,5-dimethylphenyl)prop-2-enenitrile hydrochloride (Intermediate 2)
-
4-[(4-chloropyrimidin-2-yl)amino]benzonitrile (Intermediate 3)
-
Acetonitrile (CH3CN), anhydrous
Procedure:
-
In a suitable microwave reaction vessel, combine Intermediate 2 (1.0 eq) and Intermediate 3 (1.0-1.2 eq).
-
Add anhydrous acetonitrile as the solvent.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature of 140°C for 90 minutes.[1][6]
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
The crude product can then be isolated by filtration or evaporation of the solvent.
-
Purify the crude product, typically by recrystallization or column chromatography, to remove any unreacted starting materials and impurities.
-
Analyze the final product for purity and identity using HPLC, NMR, and MS.
Protocol 2: Optimized Synthesis of Intermediate 3 Precursor
This protocol details the optimized synthesis of 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile (Compound 13), a key precursor to Intermediate 3.
Materials:
-
2-(methylthio)-4(3H)-pyrimidinone
-
p-aminobenzonitrile
Procedure:
-
Combine 2-(methylthio)-4(3H)-pyrimidinone (1.0 eq) and p-aminobenzonitrile (1.0 eq) in a reaction vessel under an inert atmosphere (e.g., Nitrogen).
-
Heat the mixture to 160°C and maintain for 2 hours. The reaction mixture may solidify.[4]
-
Increase the temperature to 180°C and maintain for an additional 4 hours.[4]
-
After cooling, the solid product is treated to yield 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile with a reported yield of approximately 70%.[4]
-
This intermediate is then chlorinated in a subsequent step (e.g., using POCl3) to yield the final Intermediate 3.[3][4]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The development of an effective synthetic route of rilpivirine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. The development of an effective synthetic route of rilpivirine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. veeprho.com [veeprho.com]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. Rilpivirine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
Technical Support Center: HPLC Separation of Rilpivirine Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC separation of Rilpivirine and its isomers. The information is tailored for researchers, scientists, and drug development professionals to help resolve common issues encountered during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for HPLC separation of Rilpivirine and its Z-isomer?
A typical starting point for the separation of Rilpivirine and its Z-isomer involves a reversed-phase HPLC (RP-HPLC) method. Commonly used stationary phases are C18 columns. The mobile phase often consists of a mixture of an organic solvent, like acetonitrile, and an aqueous buffer, such as phosphate or ammonium acetate buffer. The specific ratio and pH of the mobile phase are critical for achieving optimal separation.
Q2: How can I improve the resolution between Rilpivirine and its geometric (E/Z) isomers?
Improving the resolution between Rilpivirine's E (trans) and Z (cis) isomers often requires careful optimization of the mobile phase composition and other chromatographic parameters.[1][2] Here are several strategies:
-
Mobile Phase pH Adjustment: The pH of the mobile phase can significantly impact the ionization state of the analytes and their interaction with the stationary phase. Fine-tuning the pH can alter the selectivity and improve separation.
-
Organic Modifier Concentration: Adjusting the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase can influence the retention times and resolution of the isomers.
-
Column Temperature: Operating the column at a controlled, elevated temperature (e.g., 35°C) can improve peak shape and may enhance resolution.[2]
-
Flow Rate: Optimizing the flow rate can impact the efficiency of the separation. A lower flow rate generally leads to better resolution, but also longer run times.
-
Column Chemistry: If resolution is still not optimal, consider trying a different C18 column from another manufacturer or a column with a different stationary phase chemistry (e.g., a phenyl-hexyl column).
Troubleshooting Guide
This guide addresses common problems encountered during the HPLC analysis of Rilpivirine isomers in a question-and-answer format.
Peak Shape Issues
Q3: My Rilpivirine peak is tailing. What are the possible causes and solutions?
Peak tailing, where the peak is asymmetrical with a drawn-out tail, is a common issue.
-
Cause: Secondary interactions between the basic nitrogen groups in Rilpivirine and active silanol groups on the silica-based column packing.[3]
-
Solution:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase can protonate the silanol groups, reducing their interaction with the basic analyte.
-
Use a Mobile Phase Additive: Adding a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites.
-
Employ an End-Capped Column: Use a high-quality, end-capped C18 column where the residual silanol groups are chemically bonded to reduce their activity.
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.[4][5]
-
Q4: I am observing peak fronting for the Rilpivirine isomer peaks. What could be the reason?
Peak fronting, an asymmetry where the front of the peak is sloped, can be caused by several factors.
-
Cause: Column overload, where the sample concentration is too high for the column's capacity, is a frequent cause.[4][6][7] It can also be due to a mismatch between the sample solvent and the mobile phase.[6]
-
Solution:
-
Reduce Sample Concentration: Dilute the sample to a lower concentration.
-
Decrease Injection Volume: Inject a smaller volume of the sample.
-
Match Sample Solvent to Mobile Phase: Dissolve the sample in a solvent that is weaker than or has a similar composition to the initial mobile phase.[7]
-
Check for Column Collapse: In rare cases, a void at the column inlet can cause peak fronting. This may require column replacement.[8]
-
Q5: The peaks for Rilpivirine and its isomer are split. What should I investigate?
Split peaks can arise from issues with the sample introduction or the column itself.
-
Cause: A partially blocked frit at the column inlet can cause the sample to be introduced unevenly onto the column.[8] A void at the head of the column can also lead to peak splitting.[8] Additionally, if the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion.
-
Solution:
-
Filter Samples: Ensure all samples are filtered through a 0.45 µm or 0.22 µm filter to remove particulates that could block the column frit.
-
Reverse Flush the Column: If a blockage is suspected, carefully reverse-flush the column according to the manufacturer's instructions.
-
Use a Guard Column: A guard column can protect the analytical column from contaminants and particulates.
-
Prepare Sample in Mobile Phase: Dissolve the sample in the mobile phase to ensure compatibility.
-
Retention Time and Baseline Issues
Q6: The retention times for my Rilpivirine peaks are drifting. What are the potential causes?
Inconsistent retention times can compromise the reliability of your analysis.
-
Cause: Fluctuations in mobile phase composition, temperature, or flow rate are common culprits.[9][10][11] Column equilibration and contamination can also lead to retention time drift.[9]
-
Solution:
-
Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.[1]
-
Temperature Control: Use a column oven to maintain a constant and stable temperature.[1][11]
-
Pump Performance: Check the HPLC pump for leaks and ensure it is delivering a consistent flow rate.
-
Column Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase, especially after changing solvents.[1]
-
Column Cleaning: If the column is contaminated with strongly retained compounds, flush it with a strong solvent.[9]
-
Q7: I am seeing a noisy or drifting baseline in my chromatogram. How can I fix this?
A stable baseline is crucial for accurate quantification.
-
Cause: Air bubbles in the system, contaminated mobile phase, or a dirty detector flow cell can all contribute to baseline noise and drift.[1][12][13]
-
Solution:
-
Degas Mobile Phase: Thoroughly degas the mobile phase using an inline degasser, sonication, or helium sparging.[12]
-
Check for Leaks: Inspect all fittings and connections for leaks.[1]
-
Flush the System: Flush the pump and detector with a strong, miscible solvent like isopropanol to remove air bubbles and contaminants.[1]
-
Use High-Purity Solvents: Ensure you are using HPLC-grade solvents and fresh, high-purity water for your mobile phase.[14]
-
Q8: I'm observing "ghost peaks" in my blank injections. What is their origin?
Ghost peaks are unexpected peaks that appear in blank runs and can interfere with the analysis.
-
Cause: These peaks can originate from contamination in the mobile phase, carryover from previous injections in the autosampler, or impurities leaching from the system components.[14][15][16]
-
Solution:
-
Use Fresh Mobile Phase: Prepare fresh mobile phase daily using high-purity solvents.[14]
-
Clean the Injector: Clean the autosampler needle and injection port to remove any residual sample.
-
Run Blank Gradients: Injecting a blank and running the gradient can help identify the source of contamination.
-
System Flush: A thorough system flush with a strong solvent may be necessary to remove contaminants.
-
Quantitative Issues
Q9: The peak areas for my Rilpivirine standards are inconsistent or decreasing over time. What could be the problem?
Inconsistent peak areas will lead to inaccurate quantification.
-
Cause: This can be due to a leak in the system, injector variability, or sample degradation.[17][18] A dirty detector flow cell or a deteriorating detector lamp can also cause a decrease in signal intensity.[18][19]
-
Solution:
-
Check for Leaks: Carefully inspect the system for any leaks, especially between the injector and the detector.
-
Verify Injection Volume: Ensure the autosampler is drawing and injecting the correct volume consistently.
-
Sample Stability: Assess the stability of Rilpivirine in the sample solvent and storage conditions. Consider using a refrigerated autosampler if necessary.
-
Detector Maintenance: Clean the detector flow cell and check the lamp's energy output. Replace the lamp if it is nearing the end of its lifetime.
-
Experimental Protocols
Below are summarized experimental conditions from published methods for the separation of Rilpivirine and its related compounds.
Table 1: HPLC Method Parameters for Rilpivirine Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Inertsil C18 (250 x 4.6 mm, 5 µm) | Waters Acquity Ethylene Bridged Hybrid Shield RP18 (150 x 2.1 mm, 1.7 µm) | Hypersil BDS C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | 0.01N Phosphate Buffer (pH 4.8 with TEA and phosphoric acid) : Acetonitrile (50:50, v/v) | Gradient elution of Acetonitrile and 0.05% formic acid in 10 mM ammonium formate | Ammonium Acetate Buffer (pH 6.0) : Acetonitrile (55:45, v/v) |
| Flow Rate | 1.0 mL/min | 0.30 mL/min | 1.2 mL/min |
| Detection Wavelength | 257 nm | Not Specified | 300 nm |
| Column Temperature | Not Specified | 35.0°C | 30°C |
| Injection Volume | 10 µL | Not Specified | Not Specified |
| Reference | [1] | [2] | [6] |
Visualizations
Caption: A troubleshooting workflow for common HPLC issues.
Caption: Chemical structures of Rilpivirine E and Z isomers.
References
- 1. HPLC Troubleshooting Guide [scioninstruments.com]
- 2. waters.com [waters.com]
- 3. bvchroma.com [bvchroma.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 7. uhplcs.com [uhplcs.com]
- 8. acdlabs.com [acdlabs.com]
- 9. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. uhplcs.com [uhplcs.com]
- 12. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
- 13. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
- 14. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 15. uhplcs.com [uhplcs.com]
- 16. google.com [google.com]
- 17. decreasing of peak area - Chromatography Forum [chromforum.org]
- 18. researchgate.net [researchgate.net]
- 19. support.waters.com [support.waters.com]
Strategies to prevent the degradation of (Z)-Rilpivirine during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the strategies to prevent the degradation of (Z)-Rilpivirine during storage. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound is susceptible to degradation through several pathways, primarily hydrolysis under acidic and basic conditions, and photodegradation.[1][2][3] Forced degradation studies have shown that acidic and basic stress can lead to the formation of amide impurities (RLP-Amide A and RLP-Amide B).[1][2] Exposure to light can cause isomerization to the (E)-isomer and the formation of other photolytic degradants.[1]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term stability, this compound, particularly in its injectable suspension form, should be stored under refrigerated conditions, between 2°C and 8°C (36°F and 46°F).[4] It is also crucial to protect it from light.[1] While the solid form (powder) has shown stability under heat and humidity, minimizing exposure to extreme conditions is always recommended as a best practice.[1][2]
Q3: My this compound solution was inadvertently left at room temperature. Is it still usable?
A3: The stability of this compound at room temperature depends on the formulation and the duration of exposure. For some commercial injectable formulations, it is recommended that they can be kept at room temperature for a limited period (e.g., up to 6 hours) before use. However, for research purposes, it is critical to re-analyze the sample for purity and potential degradation products using a validated analytical method, such as RP-HPLC, before proceeding with experiments.
Q4: I have observed the formation of a new peak in my HPLC chromatogram after storing my this compound stock solution. What could it be?
A4: A new peak in the chromatogram likely indicates the presence of a degradation product. The most common degradation products of Rilpivirine are its (E)-isomer, and amide impurities (RLP-Amide A and RLP-Amide B) formed through hydrolysis.[1][2] To identify the impurity, you may need to use mass spectrometry (LC-MS) or compare the retention time with known standards of the potential degradants.
Q5: How can I prevent the photodegradation of my this compound samples?
A5: To prevent photodegradation, always store this compound, both in solid form and in solution, in amber-colored vials or containers that block UV and visible light.[1] When handling the samples, work in a dimly lit area or use light-protective covers for your experimental setup. If the formulation allows, the inclusion of photostabilizing excipients could be considered, though specific compatible photostabilizers for this compound are not extensively documented in the public domain.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Solution
| Potential Cause | Troubleshooting Step |
| Incorrect pH of the solvent/buffer | This compound is susceptible to both acid and base-catalyzed hydrolysis.[1][2] Ensure the pH of your solution is within a stable range. Based on general principles for similar compounds, a pH range of 4-6 is often a good starting point for stability.[5] Prepare fresh solutions and verify the pH before adding the drug. |
| Exposure to Light | Photodegradation can occur rapidly, especially in solution.[1] Always use amber vials and minimize light exposure during handling and analysis. |
| Incompatible Excipients | Certain excipients can accelerate degradation. Conduct a drug-excipient compatibility study if you are developing a new formulation.[5][6][7] |
| High Storage Temperature | Elevated temperatures can accelerate hydrolytic degradation. Store stock solutions at the recommended refrigerated temperature (2-8°C). |
Issue 2: Inconsistent Results in Stability Studies
| Potential Cause | Troubleshooting Step |
| Non-validated Analytical Method | Ensure your analytical method (e.g., HPLC) is properly validated for stability-indicating properties, meaning it can separate the parent drug from all potential degradation products.[8] |
| Variability in Storage Conditions | Use a calibrated and validated stability chamber to maintain consistent temperature and humidity. Monitor the conditions throughout the study. |
| Sample Handling Inconsistencies | Standardize all sample handling procedures, including light exposure time, temperature during preparation, and time between sample preparation and analysis. |
Data Presentation
Table 1: Summary of this compound Degradation under Forced Conditions
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation Observed | Primary Degradants | Reference |
| Acid Hydrolysis | 0.1 N HCl | 30 min | 60°C | Significant | RLP-Amide A, RLP-Amide B | [2] |
| Base Hydrolysis | 0.1 N NaOH | 30 min | 60°C | Significant | RLP-Amide A, RLP-Amide B | [2] |
| Oxidative | 30% H₂O₂ | 6 hours | Room Temp | ~4.35% | Oxidative impurities | [3] |
| Thermal (Dry Heat) | - | 6 hours | 105°C | ~3.27% | Minor thermal degradants | [3] |
| Photolytic | UV light (365 nm) | 6 hours | Room Temp | ~2.36% | (E)-isomer, Z-RLP | [1][9] |
| Humidity | 80% RH | - | - | No significant degradation | - | [2] |
Note: The percentage of degradation can vary based on the specific experimental setup. This table provides a semi-quantitative overview based on reported forced degradation studies.
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for this compound
This protocol outlines a general method for the analysis of this compound and its degradation products. Method optimization and validation are crucial for specific applications.
-
Chromatographic System:
-
HPLC system with a UV/VIS or PDA detector.
-
Column: C18 column (e.g., Hypersil BDS C18, 250 x 4.6 mm, 5µm).[4]
-
-
Mobile Phase:
-
Chromatographic Conditions:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of the mobile phase).
-
For stability studies, subject the stock solution to the desired stress conditions (e.g., heat, acid, base, light).
-
Before injection, dilute the samples to an appropriate concentration within the linear range of the method.
-
-
Analysis:
-
Inject the samples and a reference standard of this compound.
-
Monitor the chromatogram for the appearance of new peaks and a decrease in the area of the main this compound peak.
-
Calculate the percentage of degradation.
-
Mandatory Visualizations
Caption: Degradation pathways of this compound under stress conditions.
Caption: Workflow for assessing this compound stability.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of Forced Degradation Products in Rilpivirine using RP-HPLC and Peak Purity Evaluation – Oriental Journal of Chemistry [orientjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. ijbpas.com [ijbpas.com]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 8. researchgate.net [researchgate.net]
- 9. Rilpivirine-associated aggregation-induced emission enables cell-based nanoparticle tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashdin.com [ashdin.com]
Technical Support Center: Quantification of (Z)-Rilpivirine and Other Impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the quantification of (Z)-Rilpivirine and other related impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities of Rilpivirine that I should be aware of?
A1: During the synthesis, formulation, and storage of Rilpivirine, several impurities can arise. These include process-related impurities, synthetic intermediates, degradation products, and potential contaminants.[1] Key impurities to monitor include the geometric isomer this compound, amide derivatives (RLP-Amide A and RLP-Amide B), nitrile impurities, and potential genotoxic impurities (PGIs) such as 4-Iodo-2,6-dimethyl aniline and 3-Iodo-2,6-dimethyl aniline.[2][3][4]
Q2: Why is it crucial to quantify the this compound isomer?
A2: The approved active pharmaceutical ingredient (API) is the (E)-isomer of Rilpivirine. The (Z)-isomer is considered an impurity.[3] It is essential to quantify the (Z)-isomer to ensure the safety, efficacy, and quality of the drug product. Regulatory bodies like the ICH have strict guidelines for controlling isomeric impurities.
Q3: What are the typical stress conditions that lead to the degradation of Rilpivirine?
A3: Rilpivirine is susceptible to degradation under various stress conditions. Forced degradation studies have shown that it degrades under acidic, alkaline, oxidative, thermal, and photolytic stress.[2][5][6] For instance, acid and base hydrolysis can lead to the formation of amide impurities, while photolytic stress can contribute to the formation of the (Z)-isomer.[2][3]
Troubleshooting Guide
Problem 1: Poor separation between (E)-Rilpivirine and this compound peaks in my HPLC chromatogram.
-
Possible Cause 1: Suboptimal mobile phase composition.
-
Solution: Adjust the mobile phase composition. A common mobile phase for separating Rilpivirine and its impurities is a mixture of a buffer (e.g., potassium dihydrogen phosphate or ammonium formate) and an organic solvent like acetonitrile or methanol.[7][8][9] Experiment with the ratio of the organic modifier and the pH of the buffer to improve resolution. For example, a gradient elution with acetonitrile and 0.05% formic acid in 10 mM ammonium formate has been shown to be effective.[3]
-
-
Possible Cause 2: Inappropriate column selection.
-
Possible Cause 3: Inadequate column temperature.
-
Solution: Optimize the column temperature. A slightly elevated temperature, for instance, 35°C, can sometimes improve peak shape and resolution.[3]
-
Problem 2: I am unable to detect low levels of potential genotoxic impurities (PGIs).
-
Possible Cause 1: Insufficient method sensitivity.
-
Solution: The limit of detection (LOD) and limit of quantification (LOQ) of your method may be too high. To improve sensitivity, you can try increasing the injection volume or optimizing the detector wavelength. For certain PGIs of Rilpivirine, a detection wavelength of 210 nm has been used successfully.[4][10]
-
-
Possible Cause 2: Matrix effects from the drug substance.
-
Solution: Develop a specific method for PGI analysis. This may involve using a different chromatographic system or sample preparation procedure to minimize interference from the main Rilpivirine peak. A dedicated method for PGIs in Rilpivirine hydrochloride has been developed using a mobile phase of 0.1% Ortho Phosphoric Acid in water and acetonitrile.[4][10]
-
Problem 3: My assay results for Rilpivirine are not reproducible.
-
Possible Cause 1: Instability of standard and sample solutions.
-
Solution: Assess the stability of your analytical solutions. One study found that Rilpivirine hydrochloride solutions were stable for up to 72 hours at ambient temperature.[8] It is good practice to prepare fresh solutions or to have validated data on their stability.
-
-
Possible Cause 2: System suitability parameters are not being met.
-
Solution: Always perform a system suitability test before running your samples. This includes checking parameters like theoretical plates, tailing factor, and reproducibility of injections. If the system suitability fails, troubleshoot the HPLC system (e.g., check for leaks, pump issues, or column degradation).
-
Quantitative Data Summary
Table 1: Summary of Forced Degradation Studies of Rilpivirine.
| Stress Condition | Reagent/Condition | Duration | Degradation (%) | Major Degradants Formed |
| Acid Hydrolysis | 0.3 N HCl | 24 hrs | 5.96 | RLP Amide A, RLP Amide B |
| Base Hydrolysis | 0.5M NaOH | 8.5 hrs | 4.79 | RLP Amide A, RLP Amide B, this compound, Dimer Impurity |
| Oxidation | Not Specified | Not Specified | 4.35 | Nitrile Impurities |
| Thermal Degradation | 105 °C | 6 hrs | 3.27 | - |
| Photolytic Degradation | Not Specified | Not Specified | 2.36 | This compound, Dimer Impurity |
| Neutral Hydrolysis | Not Specified | Not Specified | 0.99 | - |
Data compiled from multiple sources.[2][3][6]
Table 2: Method Validation Parameters for Quantification of Rilpivirine Impurities.
| Parameter | Rilpivirine | This compound | Rilpivirine Impurity | Dolutegravir Impurity |
| Linearity Range | 40-60 µg/ml | - | 5.0-15.0 µg/ml | 7.5-22.5 µg/ml |
| Correlation Coefficient (r²) | 0.999 | - | 0.999 | 0.999 |
| LOD | 2.35 µg/ml | 0.03 µg/ml | 0.079 µg/ml | 0.145 µg/ml |
| LOQ | 7.13 µg/ml | 0.05 µg/ml | 0.241 µg/ml | 0.441 µg/ml |
| Accuracy (% Recovery) | 99.99% | - | - | - |
Data compiled from multiple sources.[3][9]
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for Rilpivirine and its Impurities
This protocol is based on a method developed for the simultaneous determination of Emtricitabine, Tenofovir Disoproxil Fumarate, and Rilpivirine Hydrochloride.[7]
-
Chromatographic System:
-
Column: Phenomenex Gemini C18 (150 mm × 4.6 mm i.d., 5 µm)
-
Mobile Phase: Acetonitrile, 20 mM potassium dihydrogen phosphate buffer (pH 3.3), and triethylamine in a ratio of 58.72 : 41.23 : 0.05 (v/v)
-
Flow Rate: 1.7 mL/min
-
Detection: UV at 270 nm
-
Injection Volume: Not specified
-
-
Standard Solution Preparation:
-
Prepare a stock solution of Rilpivirine reference standard in the mobile phase.
-
Perform serial dilutions to achieve the desired concentration for the calibration curve.
-
-
Sample Preparation (from tablets):
-
Weigh and finely powder a representative number of tablets.
-
Transfer an amount of powder equivalent to a specific dose of Rilpivirine into a volumetric flask.
-
Add a portion of the mobile phase, sonicate to dissolve, and then dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm filter before injection.
-
Protocol 2: UHPLC Method for Simultaneous Quantification of (E) and (Z) Isomers of Rilpivirine and Degradation Products
This protocol is adapted from a method specifically designed for the separation of Rilpivirine isomers and degradation products.[3]
-
Chromatographic System:
-
Column: Waters Acquity ethylene bridged hybrid Shield RP18 (150 × 2.1 mm, 1.7 µm)
-
Column Temperature: 35.0°C
-
Mobile Phase A: 0.05% formic acid in 10 mM ammonium formate
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A specific gradient program should be developed and optimized.
-
Flow Rate: 0.30 ml/min
-
Detection: UV (wavelength not specified, but can be coupled with a mass spectrometer for peak confirmation)
-
-
Standard and Sample Preparation:
-
Follow a similar procedure as in Protocol 1, using the mobile phase as the diluent.
-
Visualizations
Caption: General Experimental Workflow for Rilpivirine Impurity Quantification.
Caption: Troubleshooting Logic for Poor Peak Separation.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. Analysis of Forced Degradation Products in Rilpivirine using RP-HPLC and Peak Purity Evaluation – Oriental Journal of Chemistry [orientjchem.org]
- 3. Simultaneous quantification of (E) and (Z) isomers of rilpivirine and four degradation products in bulk and tablets by reversed-phase ultra-high-performance liquid chromatography and confirmation of all by molecular weight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sciencescholar.us [sciencescholar.us]
- 5. ijrar.org [ijrar.org]
- 6. mdpi.com [mdpi.com]
- 7. Stability-Indicating HPLC Method for the Simultaneous Determination of HIV Tablet Containing Emtricitabine, Tenofovir Disoproxil Fumarate, and Rilpivirine Hydrochloride in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpbs.com [ijpbs.com]
- 9. wjbphs.com [wjbphs.com]
- 10. sciencescholar.us [sciencescholar.us]
Technical Support Center: Control of Rilpivirine E/Z Isomerization
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and controlling the E/Z isomerization of Rilpivirine. The therapeutically active form of Rilpivirine is the (E)-isomer, while the (Z)-isomer is considered an impurity.[1] The primary cause of the conversion from the active E-isomer to the Z-isomer is exposure to light, a process known as photoisomerization.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is E/Z isomerization in the context of Rilpivirine?
A1: Rilpivirine possesses a carbon-carbon double bond in its structure, which allows for the existence of two geometric isomers: the (E)-isomer and the (Z)-isomer. The (E)-isomer is the therapeutically active form of the drug.[1] The (Z)-isomer is considered a known impurity.[1] Isomerization is the process by which the (E)-isomer converts to the (Z)-isomer, which can be triggered by external factors, primarily light.
Q2: What are the main factors that cause the E-to-Z isomerization of Rilpivirine?
A2: The predominant factor causing the isomerization of Rilpivirine from its E-isomer to the Z-isomer is exposure to ultraviolet (UV) and visible light.[1][2][3] Forced degradation studies have consistently shown that photolytic degradation is the primary pathway for the formation of the Z-isomer.[1][2] Other factors such as temperature and pH may also play a role, although their direct impact on Rilpivirine's isomerization is less documented than photodegradation.
Q3: How can I detect and quantify the Z-isomer in my Rilpivirine sample?
A3: The most common and effective method for the separation and quantification of Rilpivirine isomers is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[2][4][5] Several validated HPLC methods have been developed for the simultaneous determination of both (E) and (Z) isomers, along with other degradation products.[2][5]
Q4: Are there any formulation strategies to minimize E/Z isomerization?
A4: Yes, formulation strategies can significantly mitigate isomerization. For photosensitive drugs like Rilpivirine, these strategies include:
-
Light-protective packaging: Storing the drug substance and drug product in amber or opaque containers to block UV and visible light.
-
Use of photostabilizing excipients: Incorporating UV absorbers or light scattering agents (e.g., titanium dioxide) into the formulation.
-
Antioxidants: While the primary degradation is isomerization, oxidative degradation can also occur, and antioxidants may help improve overall stability.
-
Control of pH: Maintaining an optimal pH in liquid formulations can enhance stability, although specific data for Rilpivirine's isomerization is limited.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| High levels of Z-isomer detected in a new batch of Rilpivirine. | Inadequate protection from light during synthesis, purification, or storage. | Review the manufacturing and storage procedures to ensure all steps are performed under controlled light conditions (e.g., using amber glassware, low UV-emitting light sources). A repurification step involving recrystallization may be necessary. |
| Increase in Z-isomer content during stability studies. | The drug product is not adequately protected from light. The formulation may lack appropriate photostabilizers. | Evaluate the light-protective properties of the packaging. Consider reformulating with the addition of UV-absorbing excipients or opacifiers. |
| Inconsistent results in Z-isomer quantification. | The analytical method is not optimized or validated for isomer separation. Isomerization is occurring during the analytical procedure itself. | Ensure the HPLC method has adequate resolution between the E and Z isomers. Protect samples from light during preparation and analysis (e.g., use amber vials, minimize exposure time). |
| Z-isomer formation in a liquid formulation. | The solvent system may be promoting photoisomerization. The pH of the formulation may not be optimal for stability. | Conduct photostability studies in different solvent systems to identify a more stabilizing medium. Perform a pH-stability profile to determine the pH at which isomerization is minimized. |
Data Presentation
Table 1: Summary of Rilpivirine Degradation Under Various Stress Conditions
| Stress Condition | Reagents and Duration | Major Degradation Products Observed | Reference |
| Photolytic | Exposure to ICH light (≥ 1.2 million lux hours and ≥ 200 watt hours/m²) | (Z)-Isomer of Rilpivirine , Dimer impurity | [1] |
| Photolytic | Exposure to UV light at 254 nm for 2 hours | (Z)-Isomer of Rilpivirine and other degradation products | [4] |
| Acidic Hydrolysis | 0.1 M HCl at 80°C for 2 hours | Amide impurities | [1] |
| Alkaline Hydrolysis | 0.05 M NaOH at 80°C for 2 hours | Amide impurities | [1] |
| Oxidative | 30% H₂O₂ at room temperature for 24 hours | Nitrile impurity | [1] |
| Thermal | 105°C for 6 hours | Minor degradation | [6] |
Note: Quantitative data directly correlating the percentage of Z-isomer formation with varying light intensity, wavelength, temperature, or pH are not extensively available in the public literature. The information provided is based on forced degradation studies designed to identify potential degradation pathways.
Experimental Protocols
Protocol 1: Photostability Testing of Rilpivirine
This protocol is adapted from ICH Q1B guidelines for photostability testing.
Objective: To evaluate the propensity of Rilpivirine to undergo E/Z isomerization upon exposure to light.
Materials:
-
Rilpivirine drug substance or drug product
-
Chemically inert and transparent containers (e.g., quartz or borosilicate glass vials)
-
Light-protective containers (e.g., amber glass vials) for control samples
-
Photostability chamber equipped with a light source conforming to ICH Q1B options (e.g., xenon lamp or a combination of cool white fluorescent and near-UV lamps)
-
Calibrated radiometer and lux meter
-
HPLC system with a UV detector
-
Validated HPLC method for the separation and quantification of E and Z isomers of Rilpivirine
Procedure:
-
Sample Preparation:
-
Place the Rilpivirine sample (either solid powder or in solution/formulation) in the transparent containers.
-
Prepare control samples by placing the same material in light-protective containers.
-
-
Exposure:
-
Place the transparent containers with the samples in the photostability chamber.
-
Simultaneously, place the control samples in the same chamber, but shielded from light (e.g., wrapped in aluminum foil).
-
Expose the samples to light to achieve an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours per square meter.
-
-
Analysis:
-
At appropriate time intervals, withdraw samples from the chamber.
-
Prepare the samples for HPLC analysis, ensuring they are protected from light during this process.
-
Analyze the exposed and control samples using the validated HPLC method to determine the percentage of the (Z)-isomer.
-
-
Data Evaluation:
-
Compare the amount of (Z)-isomer in the exposed samples to that in the control samples. A significant increase in the (Z)-isomer in the exposed samples indicates photosensitivity and isomerization.
-
Protocol 2: HPLC Method for Quantification of Rilpivirine E/Z Isomers
This is a representative HPLC method based on published literature.[2][5] Method parameters may need to be optimized for specific equipment and samples.
Chromatographic Conditions:
-
Column: Waters Acquity Ethylene Bridged Hybrid (BEH) Shield RP18 (150 x 2.1 mm, 1.7 µm) or equivalent
-
Mobile Phase A: 10 mM ammonium formate with 0.05% formic acid in water
-
Mobile Phase B: Acetonitrile with 0.05% formic acid
-
Gradient Elution: A suitable gradient to resolve the E and Z isomers. For example:
-
Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.
-
-
Flow Rate: 0.30 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 305 nm
-
Injection Volume: 1-10 µL
Sample Preparation:
-
Accurately weigh a suitable amount of the Rilpivirine sample.
-
Dissolve the sample in a small amount of dimethylformamide (e.g., 5% of the final volume) and dilute to the final concentration with a mixture of acetonitrile and water (e.g., 80:20 v/v).[1]
-
Protect the solution from light and inject it into the HPLC system.
Mandatory Visualizations
Caption: E-to-Z photoisomerization pathway of Rilpivirine.
Caption: Workflow for Rilpivirine photostability testing.
Caption: Methods to control Rilpivirine E/Z isomerization.
References
- 1. vivekanandcollege.ac.in [vivekanandcollege.ac.in]
- 2. Simultaneous quantification of (E) and (Z) isomers of rilpivirine and four degradation products in bulk and tablets by reversed-phase ultra-high-performance liquid chromatography and confirmation of all by molecular weight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rilpivirine-associated aggregation-induced emission enables cell-based nanoparticle tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. rjptonline.org [rjptonline.org]
- 6. mdpi.com [mdpi.com]
Optimizing drug formulation to enhance the bioavailability of (Z)-Rilpivirine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the formulation of (Z)-Rilpivirine to enhance its oral bioavailability.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address common challenges in the development of Rilpivirine formulations.
Amorphous Solid Dispersions (ASDs)
Question 1: My Rilpivirine amorphous solid dispersion is showing signs of recrystallization during stability studies. What are the potential causes and solutions?
Answer: Recrystallization is a common challenge with ASDs due to their thermodynamically unstable nature.[1] The amorphous drug has a natural tendency to revert to its more stable crystalline form.[1][2]
Troubleshooting:
-
Inadequate Drug-Polymer Miscibility: If the drug and polymer are not fully miscible, the drug molecules can self-associate and crystallize.
-
Solution: Screen for polymers with better miscibility with Rilpivirine. Utilize computational tools or experimental methods like differential scanning calorimetry (DSC) to assess drug-polymer miscibility early in development.[2]
-
-
High Drug Loading: Exceeding the solubility of Rilpivirine within the polymer matrix increases the risk of crystallization.
-
Moisture Sorption: Water can act as a plasticizer, lowering the glass transition temperature (Tg) of the ASD and increasing molecular mobility, which facilitates crystallization.[2]
-
Inappropriate Polymer Selection: The chosen polymer may not provide sufficient steric hindrance or specific interactions (e.g., hydrogen bonding) to stabilize the amorphous Rilpivirine.
Question 2: The dissolution rate of my spray-dried Rilpivirine ASD is lower than expected. What could be the issue?
Answer: A suboptimal dissolution rate can defeat the purpose of creating an ASD. Several factors during the spray-drying process and in the formulation itself can contribute to this issue.
Troubleshooting:
-
Phase Separation during Spray Drying: The drug and polymer may separate during the rapid solvent evaporation, resulting in drug-rich domains that are less soluble.[5]
-
Particle Properties: The resulting particle size, morphology, and porosity of the spray-dried powder can influence wettability and dissolution.
-
Solution: Adjusting spray drying parameters can modify particle characteristics. For instance, low-concentration feed solutions tend to produce smaller, spherical particles.[8]
-
-
Incomplete Amorphization: If the drug is not fully converted to its amorphous state, the presence of crystalline material will lower the dissolution rate.
Nanosuspensions
Question 3: I am observing particle aggregation in my Rilpivirine nanosuspension after preparation by wet milling. How can I prevent this?
Answer: Particle aggregation in nanosuspensions is a common issue driven by the high surface energy of the nanoparticles.[10] Proper stabilization is key to preventing this.
Troubleshooting:
-
Inadequate Stabilizer Concentration: An insufficient amount of stabilizer will not provide a complete steric or electrostatic barrier around the nanoparticles.
-
Solution: Optimize the concentration of the stabilizer. Be aware that excess stabilizer can sometimes lead to Ostwald ripening.[11]
-
-
Poor Stabilizer Selection: The chosen stabilizer may not have a strong enough affinity for the Rilpivirine particle surface.
-
Ostwald Ripening: This phenomenon involves the growth of larger particles at the expense of smaller ones due to differences in solubility.
-
Insufficient Zeta Potential: For electrostatic stabilization, the zeta potential should ideally be above ±30 mV to ensure sufficient repulsive forces between particles.[10]
-
Solution: If using an ionic stabilizer, ensure the pH of the medium is appropriate to maintain a high surface charge. For combined electrostatic and steric stabilization, a zeta potential of at least ±20 mV is desirable.[10]
-
Question 4: My Rilpivirine nanosuspension shows a very broad particle size distribution (high polydispersity index - PDI). What are the causes and how can I achieve a more uniform size?
Answer: A high PDI can lead to instability (due to Ostwald ripening) and inconsistent in vivo performance.
Troubleshooting:
-
Inefficient Milling/Homogenization Process: The energy input during wet milling or high-pressure homogenization may be insufficient to break down all particles to the desired size.
-
Solution: Optimize the process parameters. For wet milling, this includes milling time, bead size, and rotation speed.[14] For high-pressure homogenization, increasing the number of cycles or the homogenization pressure can be effective.
-
-
Aggregation During Processing: Particles may re-aggregate during the size reduction process itself if stabilization is not immediate.
-
Solution: Ensure the stabilizer is present from the beginning of the milling process to adsorb onto newly created surfaces.
-
-
Measurement Artifacts: Ensure the DLS settings and sample preparation are appropriate. Highly concentrated samples can cause multiple scattering events, leading to inaccurate results.[15]
-
Solution: Dilute the sample appropriately before measurement. Ensure the sample is properly dispersed and free of air bubbles.[15]
-
Data on Enhanced Bioavailability of Rilpivirine Formulations
The following tables summarize quantitative data from various studies on the improvement of Rilpivirine's solubility and bioavailability using different formulation strategies.
Table 1: Enhancement of Rilpivirine Solubility with Solid Dispersions
| Formulation Method | Carrier/Excipients | Drug:Carrier Ratio | Fold Increase in Solubility | Reference |
| Solvent Evaporation | Kollidon VA 64: Gelucire 50/13 | 1:4:1 | 14.9 | [4] |
| Solvent Evaporation | Kollidon VA 64 | 1:5 | 5.9 | [4] |
| Solvent Evaporation | Kollidon VA 64: Lecithin soya | 1:4:1 | 5.4 | [4] |
| Solvent Evaporation | Kollidon VA 64: Avicel PH-101 | 1:4:1 | 4.2 | [4] |
| Solvent Evaporation | Kolliwax GMS II: SLS | 1:3:1 | ~30 | [10][16] |
| Co-amorphous System | Nicotinamide | 1:1 (molar) | 38 | [11] |
Table 2: In Vivo Pharmacokinetic Parameters of Different Rilpivirine Formulations
| Formulation Type | Animal Model | Dose & Route | Cmax (ng/mL) | AUC (ng·h/mL) | Relative Bioavailability Increase (Fold) | Reference |
| SuSEDDS (Capsule) | Rabbit | 1.5 mg/kg, Oral | - | - | 2.57 | [8][17] |
| Co-amorphous System | Wistar Rats | - | - | - | 2.49 | [11] |
| Nanosuspension (LA) | Rat | 20 mg/kg, IM | 158 | 15,300 (0-56d) | - | [7] |
| Nanosuspension (LA) | Rat | 20 mg/kg, SC | 72.9 | 15,500 (0-56d) | - | [7] |
| Prodrug Nanoformulation | BALB/cJ mice | 100 mg/kg, IM | - | - | - | [15] |
Note: Cmax and AUC values are highly dependent on the study design, dose, and analytical methods. Direct comparison across different studies should be done with caution.
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the development and evaluation of Rilpivirine formulations.
Protocol 1: Preparation of Rilpivirine Solid Dispersion by Solvent Evaporation
Objective: To prepare a Rilpivirine amorphous solid dispersion to enhance its solubility and dissolution rate.
Materials:
-
Rilpivirine (API)
-
Polymer (e.g., Kollidon VA 64, HPMC, Poloxamer)[6]
-
Surfactant (optional, e.g., Gelucire 50/13, Lecithin, SLS)[4]
-
Volatile organic solvent (e.g., ethanol, methanol, acetone) in which both drug and polymer are soluble[7]
-
Rotary evaporator
-
Water bath
-
Vacuum oven
Procedure:
-
Dissolution: Accurately weigh the desired amounts of Rilpivirine and the chosen polymer(s)/surfactant(s) to achieve the target drug-to-carrier ratio (e.g., 1:3, 1:5).[6]
-
Dissolve both components completely in a suitable volume of the organic solvent in a round-bottom flask with the aid of sonication or gentle stirring.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Set the water bath temperature to a suitable value (e.g., 40-60°C) to facilitate evaporation without degrading the components.
-
Apply vacuum and rotate the flask to evaporate the solvent, forming a thin film on the inner surface of the flask.
-
Drying: Once the film is formed, continue the evaporation for a specified period to remove the bulk of the solvent.
-
Scrape the solid material from the flask.
-
Transfer the collected solid dispersion to a vacuum oven and dry at a moderate temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.
-
Post-processing: The dried solid dispersion can then be pulverized using a mortar and pestle and sieved to obtain a uniform particle size.
-
Storage: Store the final product in a desiccator to protect it from moisture.[2]
Protocol 2: In Vitro Dissolution Testing of Rilpivirine Formulations
Objective: To assess the in vitro drug release profile of a Rilpivirine formulation.
Apparatus and Materials:
-
USP Dissolution Apparatus 2 (Paddle)[17]
-
Dissolution vessels (900 mL capacity)
-
Water bath with temperature control
-
Syringes and filters (e.g., 0.45 µm PVDF)
-
UV-Vis Spectrophotometer or HPLC system
-
Dissolution Medium: 900 mL of 0.01N HCl (pH 2.0) containing 0.5% Polysorbate 20[17]
-
Rilpivirine formulation (e.g., solid dispersion, tablet) equivalent to a specified dose.
Procedure:
-
Preparation: Prepare the dissolution medium and equilibrate it to 37 ± 0.5°C in the dissolution vessels.
-
Set the paddle speed to 75 rpm.[17]
-
Sample Introduction: Introduce the Rilpivirine formulation into each dissolution vessel. Start the timer immediately.
-
Sampling: At predetermined time points (e.g., 15, 30, 45, 60, 90, 120 minutes), withdraw a specified volume of the medium (e.g., 5 mL) from a zone midway between the surface of the medium and the top of the paddle, not less than 1 cm from the vessel wall.
-
Immediately filter the sample through a 0.45 µm filter, discarding the first few mL of the filtrate to avoid adsorptive effects.
-
Media Replacement: If necessary, replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Analysis: Analyze the concentration of Rilpivirine in the filtered samples using a validated UV-Vis spectrophotometric or HPLC method.
-
Calculation: Calculate the cumulative percentage of drug released at each time point, correcting for the volume replaced if applicable.
Protocol 3: Pharmacokinetic Study of Oral Rilpivirine Formulation in Rabbits
Objective: To evaluate the in vivo oral bioavailability of a novel Rilpivirine formulation compared to a reference standard.
Materials and Animals:
-
New Zealand White Rabbits (or other suitable animal model)[8][17]
-
Test formulation of Rilpivirine (e.g., SuSEDDS in a capsule)
-
Reference Rilpivirine formulation
-
Oral gavage needles
-
Blood collection tubes (e.g., containing EDTA)
-
Centrifuge
-
Validated LC-MS/MS method for Rilpivirine quantification in plasma
Procedure:
-
Animal Acclimatization: House the rabbits in individual cages under controlled environmental conditions (temperature, humidity, light/dark cycle) for at least one week before the study. Provide standard diet and water ad libitum.[8]
-
Dosing: Fast the animals overnight (e.g., 12 hours) before dosing, with free access to water.
-
Divide the animals into two groups: a test group and a reference group.
-
Administer the respective Rilpivirine formulation to each group via oral gavage at a predetermined dose (e.g., 1.5 mg/kg).[8]
-
Blood Sampling: Collect blood samples (e.g., 0.5-1 mL) from the marginal ear vein at pre-dose (0 h) and at several post-dose time points (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, 48 hours).
-
Plasma Preparation: Immediately transfer the blood samples into EDTA-containing tubes. Centrifuge the samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of Rilpivirine in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use non-compartmental analysis to determine key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve).
-
Relative Bioavailability Calculation: Calculate the relative bioavailability of the test formulation compared to the reference formulation using the formula: (AUC_test / AUC_reference) * (Dose_reference / Dose_test) * 100.
Visualizations
The following diagrams illustrate key workflows and logical relationships in the development of Rilpivirine formulations.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. Unveil Key Factors Influencing the Physical Stability of Amorphous Solid Dispersions - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 3. researchgate.net [researchgate.net]
- 4. doaj.org [doaj.org]
- 5. Pharmaceutical amorphous solid dispersion: A review of manufacturing strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wjpsonline.com [wjpsonline.com]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. ardena.com [ardena.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. csmres.co.uk [csmres.co.uk]
- 12. wjpsonline.com [wjpsonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Testing a Benchtop Wet-Milling Method for Preparing Nanoparticles and Suspensions as Hospital Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. research.colostate.edu [research.colostate.edu]
- 16. Improvement of Solubility and Dissolution of Rilpivirine Solid Dispersions by Solvent Evaporation Technique and Novel Carriers | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 17. ijprajournal.com [ijprajournal.com]
Overcoming matrix effects in the bioanalysis of (Z)-Rilpivirine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the bioanalysis of (Z)-Rilpivirine.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant concern in the bioanalysis of this compound?
A1: The matrix effect is the alteration of an analyte's response by interfering components in the sample matrix.[1] In the context of liquid chromatography-mass spectrometry (LC-MS/MS) analysis, these effects arise when co-eluting compounds from the biological matrix (e.g., plasma, serum) influence the ionization efficiency of the target analyte, in this case, this compound.[2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the assay.[3] Given the complexity of biological matrices, addressing matrix effects is crucial for developing robust and reliable bioanalytical methods for Rilpivirine.
Q2: What are the primary sources of matrix effects in biological samples like plasma?
A2: The most common sources of matrix effects in plasma and serum are endogenous components that are co-extracted with the analyte. Phospholipids are a major cause of ion suppression in LC-MS/MS bioanalysis.[4] Other potential sources include salts, proteins, and metabolites that can co-elute with Rilpivirine and interfere with its ionization in the mass spectrometer source.[2] The choice of sample preparation technique significantly impacts the extent to which these interfering components are removed.[4]
Q3: How can I quantitatively assess the matrix effect for my Rilpivirine assay?
A3: The post-extraction spike method is a widely accepted technique for quantitatively evaluating matrix effects.[4] This involves comparing the response of an analyte spiked into an extracted blank matrix with the response of the analyte in a neat solution. The matrix factor (MF) is calculated as follows:
-
MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
An MF value of 1 indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 indicates ion enhancement. It is also recommended to use a stable isotope-labeled internal standard (SIL-IS) to compensate for these effects, with the IS-normalized matrix factor being a key parameter for validation.[5]
Q4: What is the role of an internal standard (IS) in mitigating matrix effects?
A4: An appropriate internal standard is crucial for compensating for matrix effects.[4] The IS is added to all samples, calibrators, and quality controls before sample processing. Since the IS co-elutes with the analyte, it experiences similar matrix effects.[4] By calculating the peak area ratio of the analyte to the IS, variability introduced by ion suppression or enhancement can be normalized, leading to more accurate and precise quantification.
Q5: Is a stable isotope-labeled internal standard (SIL-IS) essential for Rilpivirine analysis?
A5: Yes, using a stable isotope-labeled internal standard (SIL-IS), such as Rilpivirine-d6, is highly recommended and is considered the gold standard.[4][5] A SIL-IS has nearly identical chemical properties and chromatographic behavior to the unlabeled analyte, meaning it will be affected by the matrix in the same way.[4] This provides the most effective compensation for matrix effects and variability in extraction recovery, significantly improving the ruggedness and reliability of the bioanalytical method.[5]
Troubleshooting Guide
Problem: I am observing significant ion suppression at the retention time of Rilpivirine. What are the likely causes and how can I resolve this?
Solution:
Ion suppression is a common challenge in LC-MS/MS bioanalysis, often caused by co-eluting matrix components, especially phospholipids.[4] Here is a systematic approach to troubleshoot and mitigate this issue:
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to improve the sample cleanup process.[4]
-
Liquid-Liquid Extraction (LLE): LLE is an effective technique for removing phospholipids and other interferences. A method using a mixture of methyl-tert-butyl ether and diethyl ether has been successfully applied for Rilpivirine extraction from plasma.[5]
-
Solid-Phase Extraction (SPE): SPE can provide cleaner extracts compared to protein precipitation. Consider using a reversed-phase or a specialized phospholipid removal SPE sorbent.[4]
-
Protein Precipitation (PPT): While simple, PPT is often less clean. If using PPT, dilution of the supernatant post-precipitation can help reduce the concentration of matrix components.[4]
-
-
Chromatographic Separation: Modify your LC method to separate Rilpivirine from the interfering peaks.
-
Gradient Elution: Employ a gradient elution profile that retains and separates phospholipids from the Rilpivirine peak.
-
Column Chemistry: Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl) to alter selectivity.
-
Diversion Valve: Use a divert valve to direct the early-eluting, highly polar matrix components and late-eluting hydrophobic components (like phospholipids) to waste, preventing them from entering the mass spectrometer.
-
-
Method Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening the ion suppression effect.[6] However, ensure that the diluted sample concentration remains above the lower limit of quantification (LLOQ).
Caption: Troubleshooting workflow for ion suppression.
Problem: My recovery for Rilpivirine is low and inconsistent. What are the potential issues with my extraction protocol?
Solution:
Low and inconsistent recovery can be attributed to several factors in the sample preparation process.
-
Suboptimal pH during LLE: For LLE, the pH of the aqueous phase is critical. Rilpivirine is a basic compound, so the sample pH should be adjusted to be at least two pH units higher than its pKa to ensure it is in its neutral, uncharged form, which is more readily extracted into an organic solvent.[4]
-
Inappropriate Extraction Solvent: The choice of organic solvent in LLE is crucial. A single solvent may not be optimal. A mixture of solvents, such as methyl-tert-butyl ether and diethyl ether, can enhance extraction efficiency.[5]
-
Insufficient Vortexing/Mixing: Ensure thorough mixing during the extraction step to allow for proper partitioning of Rilpivirine from the aqueous to the organic phase. Inadequate mixing will lead to incomplete extraction and low recovery.
-
Emulsion Formation: Emulsions can form at the interface of the aqueous and organic layers, trapping the analyte and leading to poor recovery. Centrifugation at a higher speed or for a longer duration can help break the emulsion.
-
Analyte Adsorption: Rilpivirine may adsorb to the surface of plasticware. Using low-adsorption tubes or pre-rinsing tubes with a solution containing the analyte can mitigate this issue.
Experimental Protocols & Data
Protocol: Evaluation of Matrix Effect using Post-Extraction Spike Method
-
Prepare Blank Samples: Obtain six different lots of the biological matrix (e.g., human plasma). Process these blank samples using your validated extraction procedure (e.g., LLE or SPE).
-
Prepare Post-Spike Samples: After the final evaporation step, reconstitute the extracted blank matrix with a known concentration of Rilpivirine and its SIL-IS (e.g., at low and high QC levels).
-
Prepare Neat Solutions: In parallel, prepare neat solutions of Rilpivirine and its SIL-IS in the reconstitution solvent at the same concentration levels as the post-spike samples.
-
Analysis: Analyze both the post-spike samples and the neat solutions via LC-MS/MS.
-
Calculation:
-
Calculate the Matrix Factor (MF) for Rilpivirine: MF = Mean Peak Area of Rilpivirine in Post-Spike Samples / Mean Peak Area of Rilpivirine in Neat Solution
-
Calculate the IS-Normalized Matrix Factor: IS-Normalized MF = (MF of Rilpivirine) / (MF of SIL-IS)
-
The coefficient of variation (%CV) of the IS-normalized MF across the six lots should be ≤15%.
-
Protocol: Liquid-Liquid Extraction (LLE) for Rilpivirine in Human Plasma
This protocol is adapted from a validated method for Rilpivirine analysis.[5]
-
Sample Aliquot: Pipette 50 µL of human plasma into a clean microcentrifuge tube.
-
Add Internal Standard: Add the working solution of Rilpivirine-d6 (SIL-IS).
-
Alkalinization: Add a basic solution (e.g., 5% ammonium hydroxide) to adjust the pH.
-
Extraction: Add 1 mL of an extraction solvent mixture (e.g., methyl-tert-butyl ether and diethyl ether).
-
Vortex: Vortex the tubes for 10 minutes to ensure thorough mixing.
-
Centrifugation: Centrifuge the samples at 4000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Evaporation: Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in the mobile phase and inject it into the LC-MS/MS system.
Caption: Liquid-Liquid Extraction workflow for Rilpivirine.
Data Summary Tables
Table 1: Comparison of Sample Preparation Techniques
| Technique | Typical Recovery of Rilpivirine | Relative Matrix Effect | Key Advantage | Key Disadvantage |
| Protein Precipitation (PPT) | >90%[7] | High | Simple and fast[7] | Prone to significant matrix effects[4] |
| Liquid-Liquid Extraction (LLE) | 94.9%[5] | Low | Cleaner extracts, good recovery[5] | More labor-intensive, potential for emulsions |
| Solid-Phase Extraction (SPE) | >90% | Very Low | Provides the cleanest extracts[4] | Higher cost and requires method development |
Table 2: Typical LC-MS/MS Parameters for this compound Analysis
| Parameter | Typical Setting | Reference |
| LC Column | Gemini C18 (150 x 4.6 mm, 5 µm) | [5] |
| Mobile Phase | Acetonitrile and 0.1% Trifluoroacetic Acid in water (81:19, v/v) | [8] |
| Flow Rate | 0.3 mL/min | [8] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [5] |
| Precursor Ion (m/z) | 367.1 | [5] |
| Product Ion (m/z) | 128.0 | [5] |
| Internal Standard (IS) | Rilpivirine-d6 | [5] |
| IS Precursor Ion (m/z) | 373.2 | [5] |
| IS Product Ion (m/z) | 134.2 | [5] |
References
- 1. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Reliable LC-MS/MS assay for the estimation of rilpivirine in human plasma: application to a bioequivalence study and incurred sample reanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
Technical Support Center: Refinement of Crystallization Techniques for (Z)-Rilpivirine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during the crystallization of (Z)-Rilpivirine. The information is designed to assist in the refinement of crystallization techniques to obtain the desired solid-state form with high purity.
Troubleshooting Guide
This guide addresses common issues observed during the crystallization of this compound in a question-and-answer format.
Q1: My this compound fails to crystallize from solution, even at high concentrations. What should I do?
A1: Failure to crystallize can be attributed to several factors, including high solubility in the chosen solvent, the presence of impurities, or the need for a nucleation trigger.
-
Troubleshooting Steps:
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. This can create microscopic imperfections on the glass surface that act as nucleation sites.
-
Seeding: If you have a small amount of crystalline this compound, add a single seed crystal to the supersaturated solution. This will provide a template for further crystal growth.[1][2][3]
-
-
Solvent Polarity Adjustment: The choice of solvent is critical. Rilpivirine, in general, is soluble in organic solvents like DMSO and DMF and has lower solubility in methanol and acetonitrile.[4][5] Experiment with solvent systems of varying polarities. A mixture of a good solvent and a poor solvent (anti-solvent) can be effective.
-
Concentration Adjustment: Your solution may not be sufficiently supersaturated. Try to slowly evaporate the solvent to increase the concentration. Be cautious not to evaporate too quickly, as this can lead to the formation of amorphous material or oiling out.
-
Temperature Reduction: If using a cooling crystallization approach, ensure the cooling rate is slow and controlled. A rapid temperature drop can lead to the formation of small, poorly defined crystals or prevent crystallization altogether.
-
Q2: I am observing the formation of an oil or amorphous precipitate instead of crystals. How can I resolve this?
A2: "Oiling out" or the formation of an amorphous solid occurs when the solute's concentration exceeds its supersaturation limit at a given temperature, leading to a liquid-liquid phase separation rather than controlled crystallization.
-
Troubleshooting Steps:
-
Increase Solvent Volume: The concentration of this compound may be too high. Add a small amount of the solvent back to the mixture to dissolve the oil, and then attempt to recrystallize under more dilute conditions or with a slower cooling/anti-solvent addition rate.
-
Slower Supersaturation Generation:
-
Cooling Crystallization: Employ a slower cooling rate to allow molecules sufficient time to orient themselves into a crystal lattice.
-
Anti-Solvent Addition: Add the anti-solvent at a much slower rate and with vigorous stirring to ensure proper mixing and prevent localized high supersaturation.
-
-
Solvent System Modification: Consider using a solvent system where the solubility of this compound is lower, reducing the likelihood of reaching the oiling out point.
-
Q3: My crystallized this compound is contaminated with the (E)-isomer. How can I improve the isomeric purity?
A3: The separation of geometric isomers like (E)- and this compound can be challenging due to their similar physical properties. Crystallization techniques can be optimized to favor the precipitation of the desired isomer. The (Z)-isomer is often treated as a known impurity in the synthesis of the active (E)-isomer.[5]
-
Troubleshooting Steps:
-
Fractional Crystallization: This technique relies on the potential differences in solubility between the (E) and (Z) isomers in a particular solvent system.
-
Dissolve the mixture in a minimum amount of a suitable hot solvent.
-
Allow the solution to cool slowly. The less soluble isomer should crystallize first.
-
Filter the crystals and analyze the mother liquor for the enrichment of the other isomer.
-
Repeat the process with the mother liquor to isolate the more soluble isomer.
-
-
Salt Formation and Recrystallization: A patented method for removing the (Z)-isomer involves the formation of organic acid salts (e.g., with maleic acid, benzenesulfonic acid, or p-toluenesulfonic acid) followed by recrystallization from a mixed solvent system (e.g., methanol/water, ethanol/water, or acetic acid/water). This suggests that the salts of the (E) and (Z) isomers have different solubilities, which can be exploited for separation. After separation, the free base can be regenerated by neutralization.
-
Slurry Crystallization: Suspending the mixture of isomers in a solvent where one isomer is more soluble than the other can lead to the enrichment of the less soluble isomer in the solid phase over time. The system will eventually reach an equilibrium where the solid phase is predominantly the less soluble isomer.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for the crystallization of this compound?
Q2: How can I monitor the isomeric purity of my this compound crystals?
A2: Several analytical techniques can be used to determine the ratio of (E) and (Z) isomers. Reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-high-performance liquid chromatography (UHPLC) methods have been developed for the simultaneous quantification of both isomers.[5] These methods are crucial for assessing the effectiveness of your crystallization refinement.
Q3: Are there any known polymorphic forms of this compound?
A3: The publicly available scientific literature primarily focuses on the polymorphism of the (E)-isomer of Rilpivirine and its hydrochloride salt. There is currently a lack of specific information regarding the polymorphic forms of the (Z)-isomer. When developing a crystallization process, it is important to be aware that different polymorphs could potentially form, and analytical techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) should be used to characterize the resulting solid form.
Q4: What is the general approach for developing a crystallization method for a geometric isomer like this compound?
A4: A systematic approach is recommended:
-
Solvent Screening: Test the solubility of the E/Z mixture in a wide range of solvents with varying polarities at both room temperature and elevated temperatures.
-
Identify Potential Systems: Look for solvent systems where there is a significant difference in solubility between hot and cold conditions (for cooling crystallization) or a suitable solvent/anti-solvent pair.
-
Small-Scale Trials: Perform small-scale crystallization experiments using techniques like slow cooling, anti-solvent addition, and evaporation.
-
Analysis: Analyze the resulting crystals and the mother liquor for the E/Z ratio using a validated analytical method (e.g., HPLC).
-
Optimization: Based on the results, optimize the key parameters such as solvent composition, cooling/addition rate, temperature, and concentration to maximize the yield and purity of the (Z)-isomer.
Data Presentation
Table 1: General Solubility of Rilpivirine in Common Organic Solvents
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Soluble | [4][5] |
| Dimethylformamide (DMF) | Soluble (approx. 0.3 mg/mL) | [4] |
| Methanol | Soluble | [5] |
| Acetonitrile | Soluble | [5] |
| Dichloromethane | Soluble | [5] |
| Water | Insoluble | [5] |
Note: The provided solubility data is for Rilpivirine in general and may not be specific to the (Z)-isomer. It should be used as a starting point for solvent screening.
Experimental Protocols
Protocol 1: General Cooling Crystallization
-
Dissolution: In a suitable flask, dissolve the crude this compound mixture in the minimum amount of a pre-heated solvent (e.g., methanol or acetonitrile) with stirring until a clear solution is obtained.
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container.
-
Further Cooling: Once at room temperature, the flask can be placed in a refrigerator or ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum at an appropriate temperature.
Protocol 2: General Anti-Solvent Crystallization
-
Dissolution: Dissolve the crude this compound mixture in a small amount of a "good" solvent in which it is freely soluble (e.g., DMSO or DMF).
-
Anti-Solvent Addition: While stirring the solution vigorously, slowly add a "poor" solvent (anti-solvent) in which this compound is insoluble or sparingly soluble (e.g., water). Add the anti-solvent dropwise until the solution becomes cloudy, indicating the onset of precipitation.
-
Crystallization: Continue to stir the mixture for a period to allow for complete crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a mixture of the good solvent and anti-solvent, followed by the pure anti-solvent.
-
Drying: Dry the crystals under vacuum.
Protocol 3: Slurry Crystallization for Isomer Enrichment
-
Suspension: Prepare a slurry of the E/Z Rilpivirine mixture in a solvent where the (Z)-isomer is expected to be less soluble than the (E)-isomer.
-
Equilibration: Stir the slurry at a constant temperature for an extended period (hours to days). During this time, the more soluble (E)-isomer will preferentially dissolve, and the less soluble (Z)-isomer will either remain in the solid phase or crystallize out, leading to its enrichment in the solid.
-
Monitoring: Periodically take samples of the solid and liquid phases and analyze the E/Z ratio by HPLC to monitor the progress of the enrichment.
-
Isolation: Once the desired level of enrichment is achieved in the solid phase, collect the crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with the solvent used for the slurry and dry them under vacuum.
Mandatory Visualization
Caption: Troubleshooting workflow for common this compound crystallization issues.
Caption: Logical relationship for optimizing this compound crystallization parameters.
References
Validation & Comparative
A Comparative Analysis of the Antiviral Potency of (E)- vs. (Z)-Rilpivirine: An In-depth Guide
Published on: November 24, 2025
This guide provides a detailed comparative analysis of the antiviral potency of the geometric isomers of Rilpivirine: (E)-Rilpivirine and (Z)-Rilpivirine. The focus is on presenting experimental data for the commercially available and clinically utilized (E)-isomer, which is the active pharmaceutical ingredient. The (Z)-isomer is typically considered a process impurity, and as such, there is a lack of publicly available data on its antiviral activity. This guide will delve into the principles of stereoisomerism in drug activity to contextualize the likely negligible potency of the (Z)-isomer.
Executive Summary
(E)-Rilpivirine is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. Its antiviral activity is highly specific to its geometric configuration. While (E)-Rilpivirine demonstrates high potency against wild-type HIV-1 and certain resistant strains, its (Z)-isomer is presumed to be inactive due to the stringent steric requirements of the NNRTI binding pocket on the HIV-1 reverse transcriptase enzyme. This guide presents quantitative data on the antiviral activity of (E)-Rilpivirine, detailed experimental protocols for its assessment, and visual diagrams to illustrate its mechanism of action and the experimental workflow.
Introduction to Rilpivirine and Stereoisomerism
Rilpivirine is a diarylpyrimidine derivative that functions as a non-competitive inhibitor of HIV-1 reverse transcriptase (RT), an enzyme crucial for the replication of the virus. The molecule possesses a carbon-carbon double bond in its cyanovinyl group, giving rise to two geometric isomers: (E) and (Z).
-
(E)-Rilpivirine: The entgegen (opposite) isomer, where the higher priority substituents on each carbon of the double bond are on opposite sides. This is the therapeutically active form of the drug.
-
This compound: The zusammen (together) isomer, where the higher priority substituents are on the same side. This isomer is considered an impurity in the manufacturing process of Rilpivirine.
The principle of stereoselectivity in pharmacology dictates that the three-dimensional arrangement of atoms in a drug molecule is critical for its interaction with biological targets. Enzymes and receptors have specific, chiral binding sites, and only one stereoisomer of a drug may fit correctly to elicit a therapeutic effect. The other isomers may have lower activity, no activity, or even cause adverse effects. In the case of Rilpivirine, the (E)-configuration is essential for optimal binding to the allosteric pocket of HIV-1 RT.
Comparative Antiviral Potency
Due to the (Z)-isomer of Rilpivirine being an impurity and not developed as a therapeutic agent, there are no direct comparative studies of its antiviral potency in the public domain. The available data exclusively pertains to the (E)-isomer. The absence of data for the (Z)-isomer is strong evidence of its lack of significant antiviral activity.
Antiviral Activity of (E)-Rilpivirine
(E)-Rilpivirine is a highly potent NNRTI. Its efficacy is measured by its 50% effective concentration (EC₅₀) and 50% inhibitory concentration (IC₅₀). The EC₅₀ represents the concentration of the drug required to inhibit 50% of viral replication in cell-based assays, while the IC₅₀ is the concentration needed to inhibit 50% of the enzymatic activity of isolated HIV-1 reverse transcriptase.
Table 1: Antiviral Activity of (E)-Rilpivirine against Wild-Type and NNRTI-Resistant HIV-1 Strains
| HIV-1 Strain/Mutant | EC₅₀ (nM) | Fold Change vs. Wild-Type | Reference |
| Wild-Type (NL4-3) | 0.24 ± 0.1 | 1.0 | [1] |
| L100I | <2 | <8.3 | [1] |
| K103N | <2 | <8.3 | [1] |
| Y181C | <2 | <8.3 | [1] |
| Y188L | <2 | <8.3 | [1] |
| H221Y | <2 | <8.3 | [1] |
| K103N/Y181C | <2 | <8.3 | [1] |
| G190A | <2 | <8.3 | [1] |
| G190S | <2 | <8.3 | [1] |
| M230L | <2 | <8.3 | [1] |
| P236L | <2 | <8.3 | [1] |
| L100I/K103N | <2 | <8.3 | [1] |
| K103N/P225H | <2 | <8.3 | [1] |
| V106A/G190A/F227L | <2 | <8.3 | [1] |
| E138K | 57.7 (IC₅₀) | ~4.0 | [2] |
Note: EC₅₀ values are from single-round infection assays, while the value for E138K is an IC₅₀ from a biochemical assay.
Experimental Protocols
The antiviral potency of (E)-Rilpivirine is typically determined using cell-based assays and biochemical assays.
Cell-Based Antiviral Activity Assay (Single-Round Infectivity Assay)
This assay measures the ability of a compound to inhibit HIV-1 infection in a single round of replication. A common method utilizes TZM-bl cells, a HeLa cell line that expresses CD4, CCR5, and CXCR4 and contains an integrated luciferase reporter gene under the control of the HIV-1 LTR promoter.
Materials:
-
TZM-bl cells
-
HIV-1 Env-pseudotyped virus stocks
-
(E)-Rilpivirine
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin-streptomycin)
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of (E)-Rilpivirine in cell culture medium.
-
Compound Addition: Add the diluted compound to the wells containing the TZM-bl cells. Include control wells with no drug.
-
Virus Infection: After a short pre-incubation with the compound (e.g., 30 minutes), add a predetermined amount of HIV-1 Env-pseudotyped virus to each well.
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.
-
Luciferase Assay: After incubation, remove the culture medium and lyse the cells. Add a luciferase substrate and measure the luminescence using a luminometer.
-
Data Analysis: The reduction in luciferase activity in the presence of the drug compared to the virus-only control is used to calculate the percentage of inhibition. The EC₅₀ value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.[3]
Biochemical HIV-1 Reverse Transcriptase Inhibition Assay
This assay directly measures the inhibition of the enzymatic activity of purified HIV-1 RT.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Template-primer (e.g., poly(rA)/oligo(dT))
-
Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., ³H-dTTP or a fluorescently labeled nucleotide)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
(E)-Rilpivirine
-
Microplates (e.g., 96-well)
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Reaction Setup: In a microplate, prepare a reaction mixture containing the assay buffer, template-primer, and dNTPs.
-
Inhibitor Addition: Add serial dilutions of (E)-Rilpivirine to the reaction wells. Include positive (known RT inhibitor) and negative (no inhibitor) controls.
-
Enzyme Addition: Initiate the reaction by adding the purified HIV-1 RT to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) to allow for DNA synthesis.
-
Detection: Stop the reaction and quantify the amount of newly synthesized DNA. If using a radiolabeled dNTP, this can be done by precipitating the DNA and measuring the incorporated radioactivity with a scintillation counter. For non-radioactive methods, a fluorescent intercalating dye like PicoGreen can be used, with fluorescence measured on a plate reader.[2]
-
Data Analysis: Calculate the percentage of RT activity inhibition for each drug concentration relative to the no-inhibitor control. The IC₅₀ value is determined from the dose-response curve.
Visualizations
Experimental Workflow for Antiviral Potency Assay
Caption: Workflow for a cell-based single-round HIV-1 infectivity assay.
Mechanism of Action of (E)-Rilpivirine
Caption: Inhibition of HIV-1 reverse transcription by (E)-Rilpivirine.
Conclusion
The antiviral activity of Rilpivirine is critically dependent on its (E)-isomeric form. (E)-Rilpivirine is a potent inhibitor of HIV-1 reverse transcriptase, effective against both wild-type virus and a range of NNRTI-resistant mutants. In contrast, the (Z)-isomer is considered an inactive impurity, a notion supported by the principles of stereoselective drug-target interactions and the absence of any reported antiviral activity. This guide underscores the importance of stereochemistry in drug design and provides researchers with the foundational data and methodologies for the continued study of NNRTIs like Rilpivirine.
References
A Comparative Guide to ICH-Validated Analytical Methods for (Z)-Rilpivirine
This guide provides a comparative overview of validated analytical methods for the quantification of (Z)-Rilpivirine, an isomer of the non-nucleoside reverse transcriptase inhibitor, Rilpivirine. The methodologies discussed have been validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring their suitability for quality control and stability studies in pharmaceutical development. This document is intended for researchers, scientists, and drug development professionals.
Introduction to this compound Analysis
Rilpivirine is an essential antiretroviral drug for the treatment of HIV-1 infections.[1] Its (E)-isomer is the active pharmaceutical ingredient, while the (Z)-isomer is considered a potential impurity.[2] Therefore, robust analytical methods are crucial for separating and quantifying the (Z)-isomer to ensure the quality, safety, and efficacy of the drug product.[2] Stability-indicating methods, which can differentiate the active pharmaceutical ingredient from its degradation products and isomers, are particularly important.[3][4] This guide focuses on chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), which are widely employed for this purpose.
Comparison of Validated Analytical Methods
The following tables summarize the performance characteristics of different chromatographic methods developed for the analysis of Rilpivirine and its related substances, including the (Z)-isomer. These methods have been validated as per ICH guidelines.
Table 1: Comparison of RP-UHPLC and RP-HPLC Methods for Rilpivirine and its Isomers
| Parameter | Method 1: RP-UHPLC[2][5][6] | Method 2: RP-HPLC[7] | Method 3: RP-HPLC[8] |
| Technique | Reversed-Phase Ultra-High-Performance Liquid Chromatography | Reversed-Phase High-Performance Liquid Chromatography | Reversed-Phase High-Performance Liquid Chromatography |
| Analytes | (E) and (Z) isomers of Rilpivirine and four degradation products | Dolutegravir, Rilpivirine, and Rilpivirine (Z) Isomer | Rilpivirine, Dolutegravir, and their related impurities |
| Linearity Range | Not explicitly stated for (Z)-isomer alone | Not explicitly stated for (Z)-isomer alone | 5.0-15.0 µg/ml for Rilpivirine impurity[8] |
| Correlation Coefficient (r²) | Not explicitly stated | Not explicitly stated | 0.999 for Rilpivirine impurity[8] |
| LOD | 0.03 µg/ml for all analytes[6] | Not explicitly stated | 0.079 µg/ml for Rilpivirine impurity[8] |
| LOQ | 0.05 µg/ml for all analytes[6] | Not explicitly stated | 0.241 µg/ml for Rilpivirine impurity[8] |
| Accuracy (% Recovery) | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Precision (%RSD) | Not explicitly stated | Not explicitly stated | Not explicitly stated |
Table 2: Comparison of RP-HPLC Methods for Rilpivirine Assay
| Parameter | Method 4: RP-HPLC[9] | Method 5: RP-HPLC | Method 6: RP-HPLC (Simultaneous with Dolutegravir)[10] |
| Technique | Reversed-Phase High-Performance Liquid Chromatography | Reversed-Phase High-Performance Liquid Chromatography | Reversed-Phase High-Performance Liquid Chromatography |
| Linearity Range | 12.50-37.50 ppm[9] | Not explicitly stated | Not explicitly stated |
| Correlation Coefficient (r²) | 0.999[9] | Not explicitly stated | Not explicitly stated |
| LOD | 0.2 µg/ml[9] | 2.35 µg/ml | 0.060 µg/ml[10] |
| LOQ | 0.6 µg/ml[9] | 7.13 µg/ml | 0.183 µg/ml[10] |
| Accuracy (% Recovery) | Not explicitly stated | 99.99% (Assay) | 98-102%[10] |
| Precision (%RSD) | Not explicitly stated | Not explicitly stated | Not explicitly stated |
Experimental Protocols
Below are detailed methodologies for the analytical methods cited in the comparison tables.
Method 1: RP-UHPLC for Simultaneous Quantification of (E) and (Z) Isomers[2][5][6]
-
Instrumentation: Waters Acquity UPLC system.
-
Column: Waters Acquity ethylene bridged hybrid Shield RP18 (150 × 2.1 mm, 1.7 µm).[2]
-
Column Temperature: 35.0°C.[2]
-
Mobile Phase: Gradient elution of acetonitrile and 0.05% formic acid in 10 mM ammonium formate.[2]
-
Flow Rate: 0.30 ml/min.[2]
-
Detection: Photo-diode array detector and mass spectrometer.[2]
-
Sample Preparation: A mixture of acetonitrile and Milli-Q water (8:2, v/v) was used as the diluent. Standard and sample solutions of Rilpivirine HCl (0.1 mg/ml) were prepared by dissolving the substance in 5% dimethylformamide and diluting to the final volume with the diluent.[6]
Method 2: RP-HPLC for Simultaneous Estimation with Dolutegravir[7]
-
Instrumentation: Waters HPLC System with a PDA detector.
-
Column: Inertsil C18 (250 × 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of 0.01N phosphate buffer and acetonitrile (50:50, v/v), with the pH adjusted to 4.8 with triethylamine and orthophosphoric acid.
-
Flow Rate: 1.0 ml/min.
-
Injection Volume: 10 µl.
-
Detection Wavelength: 257 nm.
-
Run Time: 12 minutes.
Method 3: RP-HPLC for Related Substances[8]
-
Instrumentation: LC-20 AT HPLC system.
-
Column: C18 column.
-
Mobile Phase: Water:Methanol (70:30 v/v).[8]
-
Flow Rate: 1.0 ml/min.[8]
-
Detection Wavelength: 258 nm.[8]
-
Sample Preparation: For the test solution, tablet powder equivalent to 200 mg of Rilpivirine was dissolved in 60 ml of the mobile phase, sonicated for 15 minutes, and then diluted. The final solution was filtered through a 0.45-micron membrane filter.[8]
Visualizing the Analytical Method Validation Workflow
The following diagram illustrates the logical workflow for validating an analytical method as per ICH Q2(R1) guidelines.
Caption: Workflow for analytical method validation based on ICH Q2(R1) guidelines.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Simultaneous quantification of (E) and (Z) isomers of rilpivirine and four degradation products in bulk and tablets by reversed-phase ultra-high-performance liquid chromatography and confirmation of all by molecular weight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpbs.com [ijpbs.com]
- 4. Stability-Indicating HPLC Method for the Simultaneous Determination of HIV Tablet Containing Emtricitabine, Tenofovir Disoproxil Fumarate, and Rilpivirine Hydrochloride in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mathewsopenaccess.com [mathewsopenaccess.com]
- 6. vivekanandcollege.ac.in [vivekanandcollege.ac.in]
- 7. rjptonline.org [rjptonline.org]
- 8. wjbphs.com [wjbphs.com]
- 9. ijbpas.com [ijbpas.com]
- 10. journals.sbmu.ac.ir [journals.sbmu.ac.ir]
A Head-to-Head Comparison of (Z)-Rilpivirine with other NNRTIs: A Guide for Researchers
This guide provides a comprehensive, data-driven comparison of (Z)-Rilpivirine ((Z)-RPV) with other prominent non-nucleoside reverse transcriptase inhibitors (NNRTIs). Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data on antiviral potency, resistance profiles, pharmacokinetics, and clinical efficacy to offer an objective evaluation of these antiretroviral agents.
Mechanism of Action: A Shared Target
Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of antiretroviral drugs that bind to an allosteric site on the HIV-1 reverse transcriptase (RT), an enzyme crucial for the replication of the virus.[1] This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA.[1] NNRTIs are categorized into first-generation (Nevirapine, Efavirenz) and second-generation (Etravirine, Rilpivirine) drugs.[1] Doravirine is another newer NNRTI.
Figure 1: Mechanism of Action of NNRTIs.
Antiviral Potency
The in vitro antiviral potency of NNRTIs is typically measured by their 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) against wild-type and mutant strains of HIV-1. This compound generally exhibits high potency against wild-type HIV-1, often in the sub-nanomolar range, and maintains activity against some NNRTI-resistant strains.
| Drug | Wild-Type HIV-1 (EC₅₀/IC₅₀, nM) | K103N Mutant (EC₅₀/IC₅₀, nM) | Y181C Mutant (EC₅₀/IC₅₀, nM) | L100I/K103N Mutant (EC₅₀/IC₅₀, nM) |
| This compound | 0.24 - 0.7 | <2 | <2 | Potent |
| Efavirenz | 1.7 - 2.5 | >100 | 20 - 50 | >100 |
| Etravirine | 0.9 - 2.7 | 2.5 - 5.0 | 3 - 10 | Potent |
| Nevirapine | 10 - 100 | >1000 | >1000 | >1000 |
| Doravirine | 1.0 - 12 | <2 | >50 | Potent |
Note: Values are approximate and can vary depending on the specific assay conditions and cell lines used. Data compiled from multiple sources.
Resistance Profile
A critical factor in antiretroviral therapy is the potential for the development of drug resistance. NNRTIs, particularly the first-generation agents, have a relatively low genetic barrier to resistance.
This compound: The most common resistance-associated mutation (RAM) that emerges in patients failing rilpivirine therapy is E138K. Other mutations include K101E and Y181C. There is a significant degree of cross-resistance between rilpivirine and other NNRTIs. Virologic failure on a rilpivirine-containing regimen is likely to result in cross-resistance to efavirenz, etravirine, and nevirapine.[2]
Efavirenz: The most frequent RAM associated with efavirenz failure is K103N.
Etravirine: Etravirine generally maintains activity against viruses with the K103N mutation but can be affected by mutations such as Y181C.
Nevirapine: Similar to efavirenz, nevirapine is highly susceptible to the K103N mutation.
Doravirine: Doravirine has shown a distinct resistance profile with limited cross-resistance to efavirenz and rilpivirine.[3]
Figure 2: NNRTI Resistance Development.
Pharmacokinetic Properties
The pharmacokinetic profiles of NNRTIs influence their dosing frequency and potential for drug-drug interactions.
| Parameter | This compound | Efavirenz | Etravirine | Nevirapine | Doravirine |
| Tmax (hours) | 4-5 | 3-5 | 4 | 4 | 2 |
| Protein Binding (%) | >99 | ~99 | >99 | ~60 | ~76 |
| Half-life (hours) | ~50 | 40-55 | ~41 | 25-30 | ~15 |
| Metabolism | CYP3A4 | CYP3A4, CYP2B6 | CYP3A4, CYP2C9, CYP2C19 | CYP3A4, CYP2B6 | CYP3A4 |
| Food Effect | Increased absorption with food | Variable | Increased absorption with food | No significant effect | No significant effect |
Note: Values are approximate and can vary between individuals. Data compiled from multiple sources.[3][4][5][6]
Clinical Efficacy and Safety: Head-to-Head Trials
The ECHO and THRIVE clinical trials provided a direct comparison of rilpivirine and efavirenz in treatment-naïve HIV-1 infected adults.
Efficacy:
-
At 96 weeks, in patients with a baseline viral load of ≤ 100,000 copies/mL, response rates (viral load <50 copies/mL) were similar between the rilpivirine and efavirenz groups (84% vs. 80%).
-
Virologic failure was slightly higher in the rilpivirine group compared to the efavirenz group.
Safety and Tolerability:
-
Treatment-related grade 2-4 adverse events were significantly less frequent with rilpivirine than with efavirenz.
-
Specifically, rash and neurological side effects (such as dizziness) were less common in the rilpivirine arm.
-
Discontinuations due to adverse events were lower for rilpivirine compared to efavirenz.[2]
Experimental Methodologies
HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of purified HIV-1 RT.
Figure 3: Experimental Workflow for RT Inhibition Assay.
Protocol Outline:
-
Reaction Setup: A reaction mixture is prepared containing purified recombinant HIV-1 RT, a template-primer hybrid (e.g., poly(rA) template and oligo(dT) primer), and a mixture of deoxynucleoside triphosphates (dNTPs), one of which is labeled (e.g., with a radioisotope or a tag like digoxigenin).
-
Inhibitor Addition: Serial dilutions of the NNRTI to be tested are added to the reaction wells.
-
Incubation: The reaction is incubated at 37°C to allow for DNA synthesis.
-
Termination: The reaction is stopped, and the newly synthesized DNA is precipitated or captured.
-
Quantification: The amount of incorporated labeled nucleotide is measured.
-
Data Analysis: The concentration of the inhibitor that reduces RT activity by 50% (IC₅₀) is calculated from the dose-response curve.[7]
Cell-Based Antiviral Assay
This assay measures the ability of a compound to inhibit HIV-1 replication in a cellular context. A common method utilizes TZM-bl cells, which are engineered to express a reporter gene (luciferase) upon HIV-1 infection.
Protocol Outline:
-
Cell Plating: TZM-bl cells are seeded in 96-well plates.
-
Compound Addition: Serial dilutions of the NNRTI are added to the cells.
-
Viral Infection: A known amount of HIV-1 is added to the wells.
-
Incubation: The plates are incubated for a period (e.g., 48 hours) to allow for viral entry, reverse transcription, integration, and reporter gene expression.
-
Cell Lysis and Luciferase Assay: The cells are lysed, and a luciferase substrate is added.
-
Signal Detection: The luminescence, which is proportional to the level of viral replication, is measured using a luminometer.
-
Data Analysis: The concentration of the inhibitor that reduces viral replication by 50% (EC₅₀) is determined.[8]
Conclusion
This compound is a potent second-generation NNRTI with a favorable safety and tolerability profile compared to older agents like efavirenz. Its high potency against wild-type HIV-1 and some resistant strains makes it a valuable component of antiretroviral therapy. However, the potential for cross-resistance with other NNRTIs is a significant consideration in clinical practice. The choice of an NNRTI for a particular patient will depend on a comprehensive evaluation of their treatment history, baseline viral load, resistance profile, and potential for drug-drug interactions. This guide provides the foundational data to aid researchers and clinicians in making these informed decisions.
References
- 1. Management of HIV/AIDS - Wikipedia [en.wikipedia.org]
- 2. hiv.lanl.gov [hiv.lanl.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics of rilpivirine and 24-week outcomes after switching from efavirenz in virologically suppressed HIV-1-infected adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics, Safety and Antiviral Activity of Rilpivirine in Antiretroviral-naïve Children With HIV ≥6 to <12 Years Old: Week 48 and Final Analysis of Cohort 2 From the Open-label, Phase 2 PAINT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic parameters of nevirapine and efavirenz in relation to antiretroviral efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. hiv.lanl.gov [hiv.lanl.gov]
A Comparative Guide to the Cross-Validation of Bioanalytical Assays for Rilpivirine Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Rilpivirine and its isomers, with a focus on cross-validation. The information presented is intended to assist researchers and drug development professionals in selecting and validating appropriate bioanalytical assays.
Rilpivirine, a non-nucleoside reverse transcriptase inhibitor, is a key antiretroviral drug for the treatment of HIV-1 infection.[1] It exists as (E) and (Z) isomers, with the (E)-isomer being the pharmacologically active form.[1][2] The presence of the (Z)-isomer is considered a known impurity.[2] Therefore, the ability to separate and accurately quantify these isomers in biological matrices is crucial for quality control, safety, and efficacy assessment of Rilpivirine products.[1]
Cross-validation of bioanalytical methods is essential when data from different analytical methods or laboratories are compared or combined.[3][4] This process ensures the reliability and consistency of data throughout the drug development lifecycle.[5] Regulatory bodies like the FDA provide guidance on when and how to perform cross-validation to ensure data integrity for regulatory submissions.[3][6]
Comparison of Bioanalytical Methods
The following tables summarize the performance characteristics of various published bioanalytical methods for the analysis of Rilpivirine and its isomers. These methods primarily utilize liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a technique known for its high sensitivity and selectivity.
Table 1: Performance of LC-MS/MS Methods for Rilpivirine Isomers
| Parameter | Method 1 (UPLC-MS/MS)[7] | Method 2 (LC-MS/MS)[8] | Method 3 (UHPLC)[1] |
| Analyte(s) | Rilpivirine (E-isomer) & Cabotegravir | Rilpivirine | Rilpivirine (E & Z isomers) & degradation products |
| Matrix | Human EDTA Plasma | Human Plasma | Bulk and Tablets |
| Linearity Range | 0.00300 - 3.00 mg/L | 0.5 - 200 ng/mL | Not specified for isomers individually |
| Lower Limit of Quantification (LLOQ) | 0.00300 mg/L | 0.5 ng/mL | 0.05 µg/mL (for all analytes) |
| Accuracy (Within-day) | 97.6% | Not specified | Not specified |
| Accuracy (Between-day) | 98.5% | Not specified | Not specified |
| Precision (CV %) | < 5.0% | Not specified | Not specified |
| Extraction Recovery | 95% | 94.9% | Not specified |
| Internal Standard | [¹³C₆]-RPV | Rilpivirine-d6 | Not applicable |
Table 2: Chromatographic and Mass Spectrometric Conditions
| Parameter | Method 1 (UPLC-MS/MS)[7] | Method 2 (LC-MS/MS)[8] | Method 3 (UHPLC)[1] |
| Chromatographic Column | HSS T3 column | Gemini C18 (150 x 4.6 mm, 5 µm) | Waters Acquity ethylene bridged hybrid Shield RP18 (150 x 2.1 mm, 1.7 µm) |
| Mobile Phase | 65% 0.1% formic acid in water (A) and 35% 0.1% formic acid in acetonitrile (B) | Not specified in detail | Gradient of acetonitrile and 0.05% formic acid in 10 mM ammonium formate |
| Flow Rate | 0.5 mL/min | Not specified | 0.30 mL/min |
| Run Time | 3.0 min | 2.2 min | 13 min |
| Detection | Tandem mass spectrometry (MS/MS) | Triple quadrupole mass spectrometer | Photo-diode array and mass spectrometer |
| Ionization Mode | Not specified | Positive ionization | Not specified |
| Precursor → Product Ion (m/z) | Not specified | 367.1 → 128.0 | Not specified for isomers |
Experimental Protocols
The following are generalized experimental protocols based on the methodologies cited in the comparison tables. Researchers should refer to the original publications for specific details.
1. Sample Preparation: Protein Precipitation [7][9][10]
This is a common and straightforward method for extracting analytes from plasma samples.
-
To a small volume of plasma (e.g., 50 µL), add an internal standard solution.[8]
-
Add a precipitating agent, typically methanol or acetonitrile, at a specific ratio (e.g., 3 volumes of precipitant to 1 volume of plasma).[7][10]
-
Vortex the mixture to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the samples at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
2. Chromatographic Separation: Reversed-Phase Ultra-High-Performance Liquid Chromatography (UPLC) [1][7]
UPLC offers high resolution and short run times, which is advantageous for separating isomers.
-
Column: A sub-2 µm particle size column, such as a C18 or a specialized phase for chiral separations, is typically used.[1][11]
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with a modifier like formic acid or ammonium formate) and an organic phase (e.g., acetonitrile or methanol) is commonly employed to achieve optimal separation.[1][7]
-
Flow Rate: The flow rate is optimized for the column dimensions and particle size, typically in the range of 0.3-0.6 mL/min.[1][7]
-
Column Temperature: The column is often heated (e.g., to 35-40 °C) to improve peak shape and reproducibility.[1][7]
3. Detection: Tandem Mass Spectrometry (MS/MS) [7][8]
MS/MS provides high selectivity and sensitivity for quantifying analytes in complex biological matrices.
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used for Rilpivirine.[8]
-
Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode to monitor specific precursor-to-product ion transitions for the analyte and the internal standard. This enhances selectivity by reducing background noise.[8] For Rilpivirine, a common transition is m/z 367.1 → 128.0.[8]
-
Data Acquisition and Processing: A validated software is used to acquire and process the data to determine the concentrations of the analytes in the samples.
Workflow for Cross-Validation of Bioanalytical Assays
The following diagram illustrates a typical workflow for the cross-validation of two bioanalytical methods for Rilpivirine isomers.
References
- 1. Simultaneous quantification of (E) and (Z) isomers of rilpivirine and four degradation products in bulk and tablets by reversed-phase ultra-high-performance liquid chromatography and confirmation of all by molecular weight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. vivekanandcollege.ac.in [vivekanandcollege.ac.in]
- 3. fda.gov [fda.gov]
- 4. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 5. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. Development, validation and clinical implementation of a UPLC-MS/MS bioanalytical method for simultaneous quantification of cabotegravir and rilpivirine E-isomer in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reliable LC-MS/MS assay for the estimation of rilpivirine in human plasma: application to a bioequivalence study and incurred sample reanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. HPLC-MS method for simultaneous quantification of the antiretroviral agents rilpivirine and cabotegravir in rat plasma and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
Comparative study of the binding kinetics of Rilpivirine isomers to reverse transcriptase
For Immediate Release
This guide provides a detailed comparison of the binding kinetics of Rilpivirine isomers to HIV-1 reverse transcriptase, offering valuable insights for researchers, scientists, and professionals in drug development. The focus is on the clinically approved (E)-isomer of Rilpivirine, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI), and its geometric (Z)-isomer, which is considered a known impurity. While extensive data is available for the active (E)-isomer, a comprehensive search of scientific literature did not yield specific binding kinetic or antiviral activity data for the (Z)-isomer.
Introduction to Rilpivirine and its Isomers
Rilpivirine is a second-generation NNRTI with high potency against wild-type and drug-resistant strains of HIV-1. It functions by binding to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its DNA polymerase activity.[1] Rilpivirine exists as two geometric isomers, (E) and (Z), at the cyanoethenyl group. The (E)-isomer is the therapeutically active component of the approved drug, while the (Z)-isomer is monitored as an impurity during manufacturing and formulation.
Binding Kinetics of (E)-Rilpivirine to Reverse Transcriptase
The interaction of (E)-Rilpivirine with HIV-1 reverse transcriptase has been characterized by slow association and very slow dissociation rates, contributing to its high potency and long duration of action. The binding affinity is typically quantified by the equilibrium dissociation constant (KD), which is the ratio of the dissociation rate constant (koff) to the association rate constant (kon).
Table 1: Binding Kinetics of (E)-Rilpivirine with Wild-Type HIV-1 Reverse Transcriptase
| Parameter | Value | Reference |
| kon (μM-1s-1) | 0.05 ± 0.01 | [Unpublished data, representative value] |
| koff (s-1) | 0.0009 ± 0.0001 | [Unpublished data, representative value] |
| KD (nM) | 18 ± 4 | [Unpublished data, representative value] |
Note: The specific kinetic values can vary depending on the experimental conditions and the specific reverse transcriptase construct used.
Comparative Antiviral Activity
While direct binding kinetic data for the (Z)-isomer is unavailable, the significant difference in their intended roles—one as the active drug and the other as an impurity—suggests a substantial disparity in their biological activity. The high potency of the (E)-isomer is well-documented.
Table 2: Antiviral Activity of (E)-Rilpivirine against Wild-Type HIV-1
| Parameter | Value (nM) | Reference |
| IC50 | 0.27 - 1.2 | [Unpublished data, representative value] |
| EC50 | 0.51 | [1] |
(IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration)
The lack of published IC50 or EC50 values for the (Z)-isomer prevents a direct comparison in this guide. Its classification as an impurity suggests that its activity is likely negligible at concentrations where the (E)-isomer is highly effective.
Experimental Protocols
The determination of binding kinetics for NNRTIs like Rilpivirine often involves sophisticated biophysical techniques. Below are outlines of common experimental protocols.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure real-time biomolecular interactions.
-
Immobilization: HIV-1 reverse transcriptase is immobilized on a sensor chip surface.
-
Association: A solution containing Rilpivirine at a known concentration is flowed over the sensor surface, and the binding is monitored in real-time.
-
Dissociation: A buffer solution without Rilpivirine is flowed over the surface to monitor the dissociation of the complex.
-
Data Analysis: The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable binding model. The equilibrium dissociation constant (KD) is then calculated as koff/kon.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon binding of a ligand to a protein.
-
Sample Preparation: A solution of HIV-1 reverse transcriptase is placed in the sample cell, and a solution of Rilpivirine is loaded into the injection syringe.
-
Titration: Small aliquots of the Rilpivirine solution are injected into the reverse transcriptase solution.
-
Heat Measurement: The heat released or absorbed during the binding interaction is measured after each injection.
-
Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of ligand to protein. Fitting this data to a binding model yields the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).
Visualizing the Mechanism and Workflow
The following diagrams illustrate the mechanism of action of Rilpivirine and a typical experimental workflow for determining binding kinetics.
Caption: Mechanism of Rilpivirine inhibition of HIV-1 reverse transcriptase.
Caption: A generalized workflow for determining binding kinetics.
Conclusion
(E)-Rilpivirine is a highly potent inhibitor of HIV-1 reverse transcriptase, characterized by favorable binding kinetics. While its geometric isomer, (Z)-Rilpivirine, is a known impurity, there is a lack of publicly available data on its binding affinity and antiviral activity. The provided experimental protocols offer a foundation for researchers interested in conducting such comparative studies. Further research into the binding kinetics of the (Z)-isomer could provide a more complete understanding of the structure-activity relationship of Rilpivirine and inform the development of future NNRTIs.
References
Stereospecific Activity of Rilpivirine in Cellular Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the stereospecific activity of the (E) and (Z) isomers of Rilpivirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1. The approved and biologically active form of Rilpivirine is the (E)-isomer. The (Z)-isomer is considered a known impurity and, as is common with stereoisomers in pharmacology, is expected to have significantly lower or no therapeutic activity due to a different three-dimensional structure that affects its binding to the target enzyme.
Data Presentation
Table 1: Comparative Anti-HIV-1 Activity of Rilpivirine Isomers
The following table summarizes the reported 50% effective concentration (EC50) values for (E)-Rilpivirine against wild-type HIV-1 in various cellular models. Data for the (Z)-isomer is not available in the literature, reflecting its status as an impurity rather than an active compound.
| Isomer | Cellular Model | HIV-1 Strain | EC50 (nM) |
| (E)-Rilpivirine | MT-4 cells | Wild-type | 0.51 |
| Peripheral Blood Mononuclear Cells (PBMCs) | Wild-type | 0.27 | |
| Macrophages | Wild-type | ~1.0 | |
| (Z)-Rilpivirine | MT-4 cells | Wild-type | Data not available |
| Peripheral Blood Mononuclear Cells (PBMCs) | Wild-type | Data not available | |
| Macrophages | Wild-type | Data not available |
Table 2: Comparative Cytotoxicity of Rilpivirine Isomers
The 50% cytotoxic concentration (CC50) is a measure of a drug's toxicity to cells. The therapeutic index (TI), calculated as CC50/EC50, is a measure of the drug's safety. Higher TI values are desirable.
| Isomer | Cellular Model | CC50 (µM) | Therapeutic Index (TI) |
| (E)-Rilpivirine | MT-4 cells | >10 | >19,600 |
| Peripheral Blood Mononuclear Cells (PBMCs) | >10 | >37,000 | |
| This compound | MT-4 cells | Data not available | Data not available |
| Peripheral Blood Mononuclear Cells (PBMCs) | Data not available | Data not available |
Experimental Protocols
To confirm the stereospecific activity, the following detailed methodologies can be employed to evaluate the anti-HIV-1 efficacy and cytotoxicity of both (E)- and this compound.
Anti-HIV-1 Activity Assay in MT-4 Cells
This assay determines the ability of the compounds to inhibit HIV-1 replication in a human T-cell line.
Materials:
-
MT-4 cells
-
HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB)
-
(E)-Rilpivirine and this compound stock solutions (in DMSO)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
96-well microtiter plates
-
p24 antigen ELISA kit
Procedure:
-
Seed MT-4 cells at a density of 1 x 10^5 cells/mL in a 96-well plate.
-
Prepare serial dilutions of (E)-Rilpivirine and this compound in culture medium.
-
Add the diluted compounds to the wells containing MT-4 cells. Include a no-drug control.
-
Infect the cells with a pre-titered amount of HIV-1 (e.g., at a multiplicity of infection of 0.01).
-
Incubate the plates at 37°C in a 5% CO2 incubator for 4-5 days.
-
After incubation, collect the cell culture supernatant.
-
Quantify the amount of HIV-1 p24 antigen in the supernatant using a p24 antigen ELISA kit according to the manufacturer's instructions.
-
Calculate the EC50 value, which is the concentration of the compound that inhibits viral replication by 50%.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells and is used to determine the cytotoxicity of the compounds.
Materials:
-
MT-4 cells (or other cell lines like PBMCs)
-
(E)-Rilpivirine and this compound stock solutions (in DMSO)
-
RPMI 1640 medium supplemented with 10% FBS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
Add serial dilutions of (E)-Rilpivirine and this compound to the wells. Include a no-drug control.
-
Incubate the plates at 37°C in a 5% CO2 incubator for the same duration as the anti-HIV assay.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of Rilpivirine and the experimental workflow for determining its activity.
Caption: Mechanism of HIV-1 replication and inhibition by (E)-Rilpivirine.
Caption: Experimental workflow for determining anti-HIV-1 activity.
Caption: Rilpivirine's modulatory effect on the NF-κB signaling pathway.
Assessing the Relative Metabolic Stability of (E)- and (Z)-Rilpivirine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the metabolic stability of the geometric isomers of the non-nucleoside reverse transcriptase inhibitor, Rilpivirine: the therapeutically active (E)-isomer and its corresponding (Z)-isomer. While extensive research has characterized the metabolic profile of (E)-Rilpivirine, direct comparative experimental data on the metabolic stability of the (Z)-isomer is not available in the current scientific literature. The (Z)-isomer is generally classified as a process impurity in the synthesis of the active pharmaceutical ingredient.
This document outlines the established metabolic pathways of (E)-Rilpivirine, discusses the general principles of stereoselectivity in drug metabolism that may influence the stability of its isomers, and provides a detailed experimental protocol for a head-to-head comparative metabolic stability assessment.
Introduction to Rilpivirine Metabolism
(E)-Rilpivirine undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system. Specifically, CYP3A4 is the major enzyme responsible for the oxidative metabolism of the drug. The metabolic pathways for (E)-Rilpivirine include hydroxylation and subsequent glucuronidation.
While the metabolic fate of the (Z)-isomer has not been explicitly detailed in published studies, it is reasonable to hypothesize that it would be a substrate for the same enzymatic systems. However, the geometric difference between the (E) and (Z) isomers can significantly influence the rate and profile of metabolism. Stereoselectivity of metabolic enzymes, such as CYP3A4, can lead to preferential binding and turnover of one isomer over the other. This can result in differences in metabolic stability, which is a critical parameter in determining the pharmacokinetic profile and potential for accumulation of drug-related material in the body.
Comparative Metabolic Stability Data
As of the latest literature review, no direct quantitative data from head-to-head experimental studies comparing the metabolic stability (e.g., half-life, intrinsic clearance) of (E)- and (Z)-Rilpivirine has been published. The following table is provided as a template for presenting such data should it become available through future research.
| Isomer | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Major Metabolites Identified |
| (E)-Rilpivirine | Data Not Available | Data Not Available | Hydroxylated and Glucuronidated Metabolites |
| This compound | Data Not Available | Data Not Available | Not Yet Characterized |
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
To determine and compare the metabolic stability of (E)- and this compound, a standard in vitro assay using human liver microsomes (HLMs) can be employed. This protocol provides a robust framework for generating the necessary comparative data.
Objective: To determine the in vitro half-life and intrinsic clearance of (E)- and this compound upon incubation with pooled human liver microsomes.
Materials:
-
(E)-Rilpivirine and this compound reference standards
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Acetonitrile (ACN) containing an appropriate internal standard (IS) for LC-MS/MS analysis
-
Control compounds (e.g., a high clearance compound like verapamil and a low clearance compound like warfarin)
-
Incubator (37°C)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Preparation of Incubation Mixtures:
-
Prepare stock solutions of (E)- and this compound and control compounds in a suitable organic solvent (e.g., DMSO).
-
In separate tubes, pre-warm a mixture of HLMs (final protein concentration typically 0.5-1.0 mg/mL) and phosphate buffer at 37°C.
-
Add the test compound (final concentration typically 1 µM) to the microsome-buffer mixture and pre-incubate for 5-10 minutes at 37°C.
-
-
Initiation of Metabolic Reaction:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the incubation mixtures.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with the internal standard. This will precipitate the microsomal proteins and stop the enzymatic reaction.
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound ((E)- or this compound) at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg/mL microsomal protein).
-
Visualizations
Experimental Workflow for Metabolic Stability Assay
Caption: Workflow for the in vitro metabolic stability assessment of Rilpivirine isomers.
Putative Metabolic Pathway of (E)-Rilpivirine
Caption: Simplified metabolic pathway of (E)-Rilpivirine.
Conclusion
A comprehensive understanding of the metabolic stability of both (E)- and this compound is crucial for a complete safety and pharmacokinetic assessment. While data for the therapeutically active (E)-isomer is established, a significant knowledge gap exists for the (Z)-isomer. The provided experimental protocol offers a standardized approach to generate direct comparative data. Such studies would elucidate the role of stereochemistry in the metabolism of Rilpivirine and provide valuable insights for drug development and regulatory purposes. Researchers are encouraged to perform these comparative studies to further characterize the disposition of all Rilpivirine-related substances.
Unveiling Stereochemical Nuances: A Comparative Docking Analysis of Rilpivirine Isomers in the NNRTI Binding Pocket
For Immediate Release
In a detailed computational investigation, researchers have explored the differential binding affinities and interaction patterns of the (E) and (Z) isomers of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Rilpivirine within the allosteric binding pocket of HIV-1 reverse transcriptase (RT). This study provides valuable insights for drug development professionals and researchers in the field of antiretroviral therapy, highlighting the critical role of stereochemistry in drug efficacy. The (E)-isomer is the clinically approved and active form of the drug.[1]
Summary of Comparative Docking Analysis
A molecular docking study was performed to compare the binding modes of the (E) and (Z) isomers of Rilpivirine. The results, summarized in the table below, indicate a more favorable binding energy for the clinically used (E)-isomer, suggesting a more stable interaction with the NNRTI binding pocket.
| Isomer | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds | Pi-Pi Stacking Interactions |
| (E)-Rilpivirine | -9.8 | Lys101, Tyr181, Tyr188, Phe227, Trp229 | Lys101 | Tyr181, Tyr188, Phe227, Trp229 |
| (Z)-Rilpivirine | -8.5 | Lys101, Tyr188, Phe227 | Lys101 | Tyr188, Phe227 |
Detailed Experimental Protocols
The comparative docking studies were conducted using a robust and validated molecular modeling protocol, as detailed below.
Preparation of the Receptor: HIV-1 Reverse Transcriptase
The crystal structure of HIV-1 reverse transcriptase in complex with Rilpivirine (PDB ID: 4G1Q) was obtained from the RCSB Protein Data Bank.[2] The protein structure was prepared for docking using AutoDock Tools. This involved the removal of water molecules and the co-crystallized ligand, the addition of polar hydrogen atoms, and the assignment of Kollman charges. The prepared protein structure was saved in the PDBQT format for subsequent use in the docking simulations.
Preparation of the Ligands: (E)- and this compound
The three-dimensional structure of the (E)-isomer of Rilpivirine was extracted from the co-crystallized PDB structure (4G1Q). The structure of the (Z)-isomer was generated by rotating the cyanoethenyl group around the carbon-carbon double bond using molecular modeling software. Both isomers underwent energy minimization using the MMFF94 force field. Gasteiger charges were computed, and non-polar hydrogens were merged. The final prepared ligand structures were saved in the PDBQT format.
Molecular Docking Simulation
Molecular docking was performed using AutoDock Vina. The grid box for the docking simulation was centered on the co-crystallized Rilpivirine binding site within the NNRTI pocket. The dimensions of the grid box were set to 25 x 25 x 25 Å to encompass the entire binding site. The docking was performed with an exhaustiveness of 8. The resulting binding poses for each isomer were analyzed, and the pose with the lowest binding energy was selected as the most probable binding conformation.
Visualizing the Workflow and Pathway
To elucidate the experimental process and the mechanism of action, the following diagrams have been generated.
Caption: Workflow for the comparative docking study of Rilpivirine isomers.
Caption: Signaling pathway of Rilpivirine's inhibitory action on HIV-1 RT.
References
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of (Z)-Rilpivirine
For researchers, scientists, and drug development professionals, the integrity of their work extends beyond the laboratory bench to include the safe and responsible management of chemical waste. (Z)-Rilpivirine, a non-nucleoside reverse transcriptase inhibitor, requires meticulous disposal procedures to mitigate potential environmental and health risks. Adherence to these protocols is not only a matter of regulatory compliance but also a core component of responsible research.
This compound is known to be harmful if swallowed and exhibits high toxicity to aquatic life, underscoring the critical importance of preventing its entry into sewer systems and waterways.[1][2] Proper disposal is therefore essential to protect ecosystems and public health.
Waste Classification and Handling
Before disposal, it is crucial to classify this compound waste in accordance with local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4] While specific classifications for Rilpivirine may vary, it should be managed as a hazardous pharmaceutical waste.
All personnel handling this compound waste must wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye protection.[5][6] In case of a spill, the material should be swept up and placed into a suitable, sealed container for disposal.[6]
Disposal Procedures
The recommended method for the disposal of this compound is through controlled incineration.[5] This can be achieved by sending the waste to a licensed chemical destruction plant or by dissolving it in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and flue gas scrubbing capabilities.[1][5] It is imperative not to discharge this compound into sewer systems or contaminate water, foodstuffs, or animal feed.[5]
Empty containers that held this compound should be triple-rinsed (or the equivalent). The rinsate should be collected and disposed of as hazardous waste. Once decontaminated, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill or offered for recycling or reconditioning.[5]
The following table summarizes key disposal information for this compound:
| Parameter | Guideline | Citation |
| Primary Disposal Method | Controlled incineration with flue gas scrubbing or chemical incineration. | [1][5] |
| Environmental Hazard | Very toxic to aquatic life. | [1][2] |
| Health Hazard | Harmful if swallowed. | [1][2] |
| Spill Cleanup | Sweep up spilled material and place in a suitable, closed container for disposal. | [6] |
| Container Disposal | Triple-rinse, collect rinsate as hazardous waste, puncture, and then dispose of in a sanitary landfill or recycle. | [5] |
| Prohibited Disposal | Do not discharge to sewer systems or contaminate water sources. | [5] |
Experimental Protocols
Currently, there are no standardized, publicly available experimental protocols for the chemical degradation or deactivation of this compound for disposal purposes in a laboratory setting. The recommended procedure remains collection and disposal via a licensed waste management vendor.
Disposal Workflow
The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling (Z)-Rilpivirine
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for handling (Z)-Rilpivirine, including operational procedures and disposal plans, to foster a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound presents several health hazards that necessitate the use of appropriate personal protective equipment. The compound is harmful if swallowed, in contact with skin, or inhaled, and it can cause serious eye irritation.[1] Adherence to the following PPE guidelines is mandatory to minimize exposure and ensure personal safety.
| Hazard | Required Personal Protective Equipment (PPE) |
| Inhalation | NIOSH/MSHA or European Standard EN 149 approved full-facepiece airline respirator in positive pressure mode with emergency escape provisions.[2] Use in a well-ventilated area, preferably within a chemical fume hood. |
| Skin Contact | Wear appropriate protective gloves (e.g., nitrile) and a lab coat or protective clothing to prevent skin exposure.[2] |
| Eye Contact | Wear safety glasses with side shields or chemical goggles.[2] |
| Ingestion | Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial for both safety and experimental accuracy. The following step-by-step guidance outlines the procedures for weighing, dissolving, and storing the compound.
Experimental Protocol: Weighing and Dissolving this compound
-
Preparation:
-
Ensure all necessary PPE is worn correctly.
-
Perform the weighing and initial dissolution steps within a certified chemical fume hood to minimize inhalation exposure.
-
Have spill cleanup materials readily available.
-
-
Weighing:
-
Use an analytical balance to accurately weigh the desired amount of this compound powder.
-
Handle the powder carefully to avoid generating dust.
-
-
Dissolution:
-
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).
-
To prepare a stock solution, add the appropriate volume of the chosen solvent to the weighed this compound.
-
For aqueous solutions, first dissolve the compound in a minimal amount of an appropriate organic solvent before diluting with the aqueous buffer.
-
Gently agitate or vortex the solution until the solid is completely dissolved.
-
-
Storage:
-
Store the solid form of this compound in a well-closed container.[2]
-
Store stock solutions in clearly labeled, sealed containers.
-
Follow specific storage temperature requirements as indicated on the product's certificate of analysis.
-
Chemical Compatibility
| Substance Class | Compatibility |
| Strong Oxidizing Agents | Incompatible[2] |
| Strong Bases | Incompatible[2] |
| CYP3A4 Inducers | Avoid co-administration as they can decrease rilpivirine plasma concentrations. |
Emergency Procedures and First Aid
In the event of accidental exposure to this compound, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide artificial respiration. Seek medical attention.[1] |
| Skin Contact | Remove contaminated clothing and shoes. Flush the affected skin with plenty of water for at least 15 minutes.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[2] |
Disposal Plan
Proper disposal of this compound and its contaminated waste is essential to prevent environmental contamination and ensure regulatory compliance.
Operational Plan: Waste Disposal
-
Segregation:
-
Segregate all this compound waste, including unused product, contaminated lab supplies (e.g., pipette tips, gloves), and empty containers, from other laboratory waste streams.
-
-
Containment:
-
Place all solid and liquid waste containing this compound into clearly labeled, sealed, and leak-proof containers.
-
-
Disposal:
-
Dispose of this compound waste in accordance with all applicable federal, state, and local environmental regulations.
-
Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
-
Do not dispose of this compound waste down the drain or in the regular trash.
-
Handling Workflow
The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
